TD-106
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c13-6-2-1-3-7-10(6)12(20)17(16-15-7)8-4-5-9(18)14-11(8)19/h1-3,8H,4-5,13H2,(H,14,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZBHVQOULDEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC=C3N=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of TD-106 in PROTACs: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Function of TD-106
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's natural disposal system, the 26S proteasome.
A critical component of any PROTAC is its E3 ligase-recruiting ligand. This compound is a novel modulator of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5][6] As a derivative of immunomodulatory drugs (IMiDs), this compound serves as a highly effective "handle" for engaging the CRBN E3 ligase complex (CRL4^CRBN^) in the PROTAC mechanism. By incorporating this compound into a PROTAC, researchers can specifically direct this degradation machinery to a desired target protein.
Mechanism of Action: this compound in Targeted Protein Degradation
The primary role of this compound within a PROTAC is to bind to and recruit the CRBN E3 ligase. The process unfolds through a series of orchestrated molecular events:
-
Ternary Complex Formation: A this compound-containing PROTAC simultaneously binds to the target protein (e.g., BRD4 or the Androgen Receptor) and the CRBN subunit of the CRL4^CRBN^ E3 ligase complex. This forms a key ternary complex (POI-PROTAC-CRBN), bringing the degradation machinery into close proximity with the target.[7]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.
Interestingly, this compound itself, as an IMiD analog, can induce the degradation of native CRBN substrates, known as neosubstrates, such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][6] This intrinsic activity is particularly relevant in the context of hematological malignancies.
Signaling Pathway Diagram
Caption: Mechanism of action for a this compound based PROTAC.
Quantitative Data for this compound and Derived PROTACs
The efficacy of this compound as a standalone agent and as a component of PROTACs has been quantified in various studies. The following table summarizes key performance metrics.
| Compound | Target Protein | Cell Line | Parameter | Value | Reference |
| This compound | IKZF1/3 | NCI-H929 (Myeloma) | CC50 | 0.039 µM | [1] |
| TD-428 | BRD4 | 22Rv1 (Prostate Cancer) | DC50 | 0.32 nM | [2][6] |
| TD-428 | - | 22Rv1 (Prostate Cancer) | CC50 | 20.1 nM | [2] |
| TD-802 | Androgen Receptor (AR) | LNCaP (Prostate Cancer) | DC50 | 12.5 nM | [3] |
| TD-802 | Androgen Receptor (AR) | LNCaP (Prostate Cancer) | Dmax | 93% | [3] |
-
CC50 (50% cytotoxic concentration): The concentration of a compound that causes 50% cell death.
-
DC50 (50% degradation concentration): The concentration of a PROTAC that induces 50% degradation of the target protein.
-
Dmax (maximum degradation): The maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed characterization of this compound and its corresponding PROTACs involves a suite of cellular and biochemical assays. Below are representative methodologies for key experiments.
Protein Degradation Assay via Western Blot
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment:
-
Seed cells (e.g., 22Rv1 or LNCaP) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound based PROTAC (e.g., TD-428 or TD-802) or DMSO as a vehicle control. A typical concentration range would be from 0.1 nM to 10 µM.
-
Incubate the cells for a specified duration, for instance, 12 to 24 hours, to allow for protein degradation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-AR) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control to determine DC50 and Dmax values.
-
Cell Proliferation Assay (WST-1 or MTT)
This assay measures the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a this compound based PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours.
-
Reagent Addition: Add a viability reagent such as WST-1 or MTT to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the compound concentration. Use a non-linear regression model to calculate the CC50 or IC50 value.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating a this compound based PROTAC.
Conclusion
This compound is a pivotal molecule in the field of targeted protein degradation, serving as a potent and versatile recruiter of the CRBN E3 ubiquitin ligase. Its incorporation into PROTACs has enabled the successful degradation of high-value therapeutic targets, including the BET protein BRD4 and the androgen receptor. The data-driven design and rigorous experimental evaluation of this compound based PROTACs, as outlined in this guide, underscore their potential as a powerful new class of therapeutics for cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and characterization of cereblon-mediated androgen receptor proteolysis-targeting chimeras [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of carboacyclic nucleosides with (Z) and (E)-9-[4,4-bis(hydroxymethyl)]-2-butenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
TD-106: A Technical Guide to its Interaction with Cereblon
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-106 is a novel, next-generation immunomodulatory drug (IMiD) analog that functions as a potent modulator of the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).[1][2] By binding to CRBN, this compound effectively hijacks the ubiquitin-proteasome system to induce the degradation of specific target proteins. This mechanism of action has positioned this compound as a valuable molecule in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for therapeutic applications in oncology.[1][3] This technical guide provides a comprehensive overview of the available data on the interaction between this compound and cereblon, including its biological activity and the experimental methodologies employed in its evaluation.
Core Function and Mechanism of Action
This compound engages the CRL4CRBN E3 ubiquitin ligase complex, redirecting its activity to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates.[1] A primary application of this compound is in the degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), transcription factors crucial for the survival of multiple myeloma cells.[1] The degradation of IKZF1 and IKZF3 by this compound leads to the inhibition of myeloma cell proliferation both in vitro and in vivo.[1]
Furthermore, this compound serves as a CRBN-binding moiety in the design of PROTACs. For instance, TD-428, a PROTAC composed of this compound linked to the BET inhibitor JQ1, has been shown to efficiently induce the degradation of BET proteins in prostate cancer cells.[1]
Quantitative Data
| Parameter | Cell Line | Value | Description | Reference |
| CC₅₀ | NCI-H929 (Multiple Myeloma) | 0.039 µM | Half-maximal cytotoxic concentration, indicating the potency of this compound in inhibiting cell proliferation. | [4] |
Note: The CC₅₀ value represents the concentration of this compound that causes 50% cell death in the NCI-H929 multiple myeloma cell line and is an indicator of its biological potency. This value is a result of the entire cellular cascade initiated by this compound binding to cereblon and subsequent target degradation, and not a direct measure of the binding affinity to cereblon itself.
Experimental Protocols
The direct binding of this compound to cereblon has been confirmed qualitatively using a thermal shift assay.[1] For quantitative determination of binding affinity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a commonly employed method for cereblon ligands. Although a specific TR-FRET protocol for this compound has not been published, the following is a detailed, generalized methodology based on established protocols for other cereblon binders.
Generalized TR-FRET Assay for Cereblon Binding Affinity
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) for its binding to the CRBN-DDB1 complex.
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer (e.g., fluorescently tagged thalidomide) from the CRBN-DDB1 complex by an unlabeled competitor (the test compound). The binding of a terbium-labeled anti-tag antibody to a tagged CRBN-DDB1 complex brings it in close proximity to the fluorescent tracer, resulting in a high TR-FRET signal. A competing compound will displace the tracer, leading to a decrease in the TR-FRET signal.
Materials:
-
Recombinant tagged CRBN-DDB1 protein complex
-
Terbium-labeled anti-tag antibody (e.g., anti-His)
-
Fluorescently labeled cereblon binder (tracer, e.g., Cy5-thalidomide)
-
Test compound (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% BSA, 1 mM DTT)
-
384-well low-volume black assay plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound (this compound) in DMSO.
-
Further dilute the compound series in assay buffer to the desired final concentrations.
-
-
Reagent Preparation:
-
Prepare the CRBN-DDB1 and Terbium-labeled antibody mix in assay buffer at 2x the final desired concentration.
-
Prepare the fluorescent tracer mix in assay buffer at 2x the final desired concentration.
-
-
Assay Protocol:
-
Add 5 µL of the diluted test compound or control (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the CRBN-DDB1/Terbium-antibody mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the fluorescent tracer mix to each well.
-
Incubate for 60-180 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader.
-
Typically, the emission of the terbium donor is measured at 620 nm and the emission of the acceptor fluorophore (e.g., Cy5) is measured at 665 nm, following excitation at approximately 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to CRBN, leading to the ubiquitination and proteasomal degradation of IKZF1/3.
Experimental Workflow for TR-FRET Assay
References
In-Depth Technical Guide to TD-106: A Novel Cereblon Modulator
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TD-106, a potent cereblon (CRBN) modulator. This document is intended for researchers, scientists, and drug development professionals interested in targeted protein degradation.
Chemical Structure and Properties
This compound, with the IUPAC name 3-(5-amino-4-oxobenzo[d][1][2][3]triazin-3(4H)-yl)piperidine-2,6-dione, is a small molecule that has garnered significant interest in the field of chemical biology and drug discovery.[4][5]
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(5-amino-4-oxobenzo[d][1][2][3]triazin-3(4H)-yl)piperidine-2,6-dione | [4][5] |
| CAS Number | 2250288-69-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁N₅O₃ | [1][2][3] |
| Molecular Weight | 273.25 g/mol | [1][2][3] |
| Appearance | Off-white to white solid or light yellow to yellow solid | [2][6] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C. | [2][6] |
| SMILES | NC1=CC=CC2=C1C(=O)N(N=N2)C3CCC(=O)NC3=O | [2][3][6][7] |
Mechanism of Action and Signaling Pathway
This compound functions as a modulator of the E3 ubiquitin ligase cereblon (CRBN).[2][6][7][8] By binding to CRBN, this compound induces the recruitment of neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the foundation of Proteolysis Targeting Chimeras (PROTACs), where a CRBN ligand like this compound is linked to a ligand for a target protein, thereby hijacking the ubiquitin-proteasome system to degrade specific proteins of interest.[1][2][3][6]
One of the key applications of this compound is in the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[7][9][10] The degradation of IKZF1 and IKZF3 leads to the downregulation of key oncogenes such as c-MYC, ultimately inhibiting cancer cell proliferation.[9][10]
Below is a diagram illustrating the signaling pathway of this compound-mediated protein degradation.
Caption: this compound mediated degradation of IKZF1/3 via the ubiquitin-proteasome system.
Biological and Pharmacological Data
This compound has demonstrated potent anti-proliferative and protein degradation activity in preclinical studies.
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Description | Reference |
| CC₅₀ | NCI-H929 (Multiple Myeloma) | 0.039 µM | Inhibits cell proliferation after 72 hours of treatment. | [6] |
| Protein Degradation | NCI-H929 | 1, 10, 100, 1000 nM | Induces degradation of IKZF1/3. | [6] |
Table 3: In Vivo Activity of this compound
| Animal Model | Tumor Model | Dosage | Administration | Effect | Reference |
| Female SCID Mice | TMD-8 Xenograft | 50 mg/kg | Intraperitoneal, q.d. for 14 days | Inhibited tumor growth. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information for this compound.
Cell Proliferation Assay (WST-1)
This protocol describes a method to assess the anti-proliferative effect of this compound on the NCI-H929 multiple myeloma cell line using a WST-1 assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kolşisin - Vikipedi [tr.wikipedia.org]
- 5. Drilling fluid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. biorxiv.org [biorxiv.org]
- 9. labs.dana-farber.org [labs.dana-farber.org]
- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Information on TD-106
Following a comprehensive search for "TD-106" in the context of drug discovery and development, no publicly available information, scientific literature, or clinical trial data was found. This suggests that "this compound" may be an internal project code for a compound that has not yet been publicly disclosed, a very early-stage research compound with no published data, or an incorrect identifier.
Without any accessible data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.
If you have additional information that could help identify this compound, such as the name of the research institution or company, the therapeutic area of interest, or any associated publication numbers, please provide it so a more targeted search can be conducted.
A Technical Guide to TD-106: A Novel Cereblon Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
TD-106 is a novel, potent modulator of the E3 ubiquitin ligase Cereblon (CRBN). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key biological data, and detailed experimental protocols. This compound has demonstrated significant anti-proliferative effects in multiple myeloma cell lines and in vivo tumor models. Its primary mechanism involves binding to CRBN, which in turn induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted degradation of IKZF1/3 disrupts key signaling pathways essential for myeloma cell survival and proliferation. Furthermore, this compound serves as a versatile CRBN ligand for the development of Proteolysis Targeting Chimeras (PROTACs), enabling the targeted degradation of other proteins of interest. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and methodologies to effectively utilize this compound in their research and development endeavors.
Core Concepts and Mechanism of Action
This compound is an immunomodulatory imide drug (IMiD) analog that functions as a "molecular glue" to induce the degradation of specific proteins. The core of its mechanism lies in its ability to bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.
Upon binding to CRBN, this compound alters the substrate specificity of the E3 ligase, creating a neomorphic interface that recruits the transcription factors IKZF1 and IKZF3. This ternary complex formation (this compound-CRBN-IKZF1/3) facilitates the transfer of ubiquitin from the E2 conjugating enzyme to IKZF1 and IKZF3. The polyubiquitinated transcription factors are then recognized and degraded by the 26S proteasome. The degradation of IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells, leads to downstream anti-tumor effects.
Signaling Pathway of this compound Action
Caption: this compound mediated degradation of IKZF1/3 via the ubiquitin-proteasome system.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
| Parameter | Cell Line | Value | Reference |
| Cell Proliferation (CC50) | NCI-H929 (Multiple Myeloma) | 0.039 µM | [1] |
| Parameter | Animal Model | Dosage | Effect | Reference |
| Anti-myeloma Activity | SCID mice with TMD-8 xenograft | 50 mg/kg (i.p., q.d. for 14 days) | Inhibition of tumor growth | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture
-
Cell Line: NCI-H929 (human multiple myeloma)
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (WST-1 Assay)
This protocol is adapted from methodologies used for similar compounds.
-
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound.
-
Procedure:
-
Seed NCI-H929 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well and incubate for an additional 4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by non-linear regression analysis.
-
Western Blot for IKZF1/3 Degradation
-
Objective: To assess the degradation of IKZF1 and IKZF3 proteins upon treatment with this compound.
-
Procedure:
-
Plate NCI-H929 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a mouse model.
-
Objective: To evaluate the in vivo efficacy of this compound in a multiple myeloma xenograft model.
-
Animal Model: Female SCID (CB-17/Icr-scid) mice, 6-8 weeks old.
-
Procedure:
-
Subcutaneously inject 5 x 10^6 TMD-8 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection daily for 14 days. The control group receives the vehicle solution.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Mandatory Visualizations
Experimental Workflow for this compound Evaluation
Caption: Workflow for the in vitro and in vivo evaluation of this compound.
Logical Relationship of this compound as a PROTAC Component
Caption: this compound as a building block for Proteolysis Targeting Chimeras (PROTACs).
References
TD-106: A Novel Cereblon Modulator for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TD-106 is a novel, potent, and versatile small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). As an analog of immunomodulatory drugs (IMiDs), this compound has demonstrated significant potential in the rapidly advancing field of targeted protein degradation (TPD). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring next-generation therapeutic strategies.
Introduction to this compound
This compound is a synthetic IMiD analog designed to bind to CRBN, a key component of the CUL4-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[1] By recruiting this cellular machinery, this compound can induce the ubiquitination and subsequent proteasomal degradation of specific protein targets. As a standalone agent, this compound effectively promotes the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[1][2]
Furthermore, the this compound scaffold serves as a versatile CRBN ligand for the construction of PROTACs.[1] PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ligase, leading to the target's degradation. The unique structural features of this compound offer advantages in the design and optimization of PROTACs for various protein targets implicated in a range of diseases, including cancer.
Mechanism of Action
The primary mechanism of action of this compound involves its high-affinity binding to CRBN, which induces a conformational change in the E3 ligase complex. This altered conformation creates a novel substrate-binding surface, enabling the recruitment, ubiquitination, and subsequent degradation of neosubstrates like IKZF1 and IKZF3.
When incorporated into a PROTAC, this compound functions as the E3 ligase-binding moiety. The other end of the PROTAC contains a ligand that binds to a specific protein of interest (POI). The linker connecting these two moieties facilitates the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex. This proximity-induced event leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Signaling Pathway and Degradation Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated degradation and the general experimental workflow for evaluating its activity.
Caption: Mechanism of this compound as a standalone agent and as a component of a PROTAC.
Caption: General experimental workflow for the evaluation of this compound and its derivatives.
Preclinical Data
This compound has been evaluated in both in vitro and in vivo models, demonstrating its potential as a therapeutic agent and a tool for targeted protein degradation.
In Vitro Activity
This compound has shown potent activity in multiple myeloma cell lines. In NCI-H929 myeloma cells, this compound treatment for 72 hours inhibited cell proliferation with a half-maximal cytotoxic concentration (CC50) of 0.039 μM.[2] Furthermore, this compound induced the degradation of IKZF1 and IKZF3 in these cells at concentrations as low as 1 nM.[2]
When incorporated into PROTACs, the this compound scaffold has proven effective in degrading other target proteins. For instance, TD-428, a PROTAC comprising this compound linked to the BET inhibitor JQ1, efficiently induced the degradation of BET proteins in the 22Rv1 prostate cancer cell line.[1] Another study focused on the development of androgen receptor (AR) PROTACs using the this compound scaffold.[1] The representative degrader, TD-802, effectively induced AR protein degradation in LNCaP prostate cancer cells.[1]
Table 1: In Vitro Quantitative Data for this compound and Derivatives
| Compound | Cell Line | Assay | Result | Citation |
| This compound | NCI-H929 | Cell Proliferation (72h) | CC50: 0.039 μM | [2] |
| This compound | NCI-H929 | Protein Degradation | IKZF1/3 degradation at ≥ 1 nM | [2] |
| TD-428 (BET PROTAC) | 22Rv1 | Protein Degradation | Efficient BET protein degradation | [1] |
| TD-802 (AR PROTAC) | LNCaP | AR Protein Degradation | DC50: 12.5 nM | [1] |
| TD-802 (AR PROTAC) | LNCaP | AR Protein Degradation | Dmax: 93% | [1] |
In Vivo Activity
The anti-myeloma activity of this compound has been confirmed in a TMD-8 xenograft model using SCID mice.[2] Intraperitoneal administration of this compound at a dose of 50 mg/kg once daily for 14 days resulted in significant inhibition of tumor growth.[2] Importantly, no significant side effects or changes in body weight were observed during the study.
The in vivo efficacy of this compound-based PROTACs has also been demonstrated. The AR degrader TD-802 effectively inhibited tumor growth in a xenograft study, and it, along with other similar AR PROTACs, displayed favorable liver microsomal stability and in vivo pharmacokinetic properties.[1]
Table 2: In Vivo Quantitative Data for this compound and Derivatives
| Compound | Model | Dosing | Outcome | Citation |
| This compound | TMD-8 Xenograft (SCID mice) | 50 mg/kg, i.p., q.d. for 14 days | Inhibited tumor growth | [2] |
| TD-802 (AR PROTAC) | Xenograft Study | Not specified | Effectively inhibited tumor growth | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Proliferation Assay
-
Cell Lines: NCI-H929 (multiple myeloma), 22Rv1 and LNCaP (prostate cancer) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Proliferation Assay (CC50 Determination):
-
Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well.
-
After 24 hours, cells are treated with serial dilutions of this compound (e.g., 0.1 nM to 100 μM) for 72 hours.[2]
-
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay according to the manufacturer's instructions.
-
Absorbance is measured at 450 nm using a microplate reader.
-
The CC50 value is calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Protein Degradation
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or a this compound-based PROTAC for the desired time period (e.g., 24 hours).
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the target protein (e.g., IKZF1, IKZF3, AR, BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein levels.
-
In Vivo Xenograft Studies
-
Animal Model: Male SCID (Severe Combined Immunodeficiency) or other appropriate immunodeficient mice (e.g., 6-8 weeks old) are used.
-
Tumor Implantation:
-
A suspension of tumor cells (e.g., 5 x 10^6 TMD-8 cells) in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment and Monitoring:
-
Mice are randomized into vehicle control and treatment groups.
-
This compound or its derivatives are administered via the specified route (e.g., intraperitoneal injection) at the indicated dose and schedule.[2]
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis.
-
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its potent activity as a standalone CRBN modulator against multiple myeloma and its successful application as a versatile E3 ligase binder in PROTACs for prostate cancer highlight its broad therapeutic potential. The preclinical data summarized in this guide provide a strong foundation for the further development of this compound and its derivatives as novel cancer therapeutics. The detailed experimental protocols offer a practical resource for researchers aiming to explore the utility of this compound in their own discovery and development programs.
References
The Biological Activity of TD-106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-106 is a novel, potent immunomodulatory drug (IMiD) analog that functions as a modulator of Cereblon (CRBN).[1][2][3] CRBN is a substrate receptor within the Cullin-Ring E3 ubiquitin ligase complex (CRL4^CRBN^). By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of specific protein targets, a mechanism that has shown significant therapeutic potential, particularly in oncology.[4][5][6] This document provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.
Core Mechanism of Action: Targeted Protein Degradation
This compound's primary biological activity stems from its ability to hijack the cell's natural protein disposal machinery. The molecule acts as a "molecular glue," facilitating an interaction between CRBN and proteins that would not normally be targeted by the CRL4^CRBN^ complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
In the context of multiple myeloma, this compound has been shown to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These proteins are critical for the survival and proliferation of multiple myeloma cells.[4] Their degradation leads to downstream effects, including the downregulation of c-MYC and IRF4, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[4]
Beyond its direct anti-cancer activity, the CRBN-modulating property of this compound makes it a valuable component for the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that link a target-binding ligand to an E3 ligase-recruiting moiety. This compound can serve as the E3 ligase ligand in PROTACs designed to degrade a wide range of other proteins of interest.[1]
Signaling Pathway
The signaling pathway initiated by this compound leading to the degradation of IKZF1/3 in multiple myeloma cells is depicted below.
Quantitative Data
The following table summarizes the key quantitative data reported for the biological activity of this compound.
| Parameter | Cell Line | Value | Description |
| CC50 | NCI-H929 (Multiple Myeloma) | 0.039 µM | 50% cytotoxic concentration, indicating the concentration of this compound that causes a 50% reduction in cell viability after 72 hours of treatment.[2] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the biological activity of this compound are provided below.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic concentration (CC50) of this compound on multiple myeloma cell lines.
Materials:
-
Human multiple myeloma cell line (e.g., NCI-H929)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed NCI-H929 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0.001 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.[2]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Western Blot for IKZF1/3 Degradation
This protocol is used to confirm the degradation of IKZF1 and IKZF3 proteins in multiple myeloma cells following treatment with this compound.
Materials:
-
Human multiple myeloma cell line (e.g., NCI-H929)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed NCI-H929 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 12, 24 hours).[2] Include a vehicle control (DMSO). A positive control for proteasome inhibition can be included by pre-treating cells with MG132 before adding this compound.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. A decrease in the intensity of IKZF1 and IKZF3 bands in this compound-treated samples compared to the control indicates protein degradation.
Experimental Workflow: this compound in a PROTAC Application
The following diagram illustrates a general experimental workflow for utilizing this compound in the development and characterization of a PROTAC to degrade a specific protein of interest (POI).
Conclusion
This compound is a significant molecule in the field of targeted protein degradation. Its potent activity as a CRBN modulator, leading to the degradation of key cancer-driving proteins like IKZF1 and IKZF3, underscores its therapeutic potential in multiple myeloma. Furthermore, its utility as an E3 ligase binder in the design of PROTACs opens up a broad range of possibilities for targeting previously "undruggable" proteins in various diseases. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to investigate and harness the biological activity of this compound.
References
- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TD-106 Mediated BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TD-106, a potent cereblon (CRBN) modulator, in proteolysis-targeting chimeras (PROTACs) for the targeted degradation of Bromodomain-containing protein 4 (BRD4). The following sections detail the mechanism of action, provide quantitative data on its activity, and offer detailed protocols for key experimental procedures.
Introduction
This compound is a novel IMiD analog that functions as a modulator of the E3 ubiquitin ligase cereblon (CRBN).[1] Its ability to bind to CRBN is leveraged in the development of PROTACs, which are bifunctional molecules that simultaneously engage an E3 ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. When incorporated into a PROTAC, for instance by linking it to a BRD4 inhibitor like JQ1, this compound facilitates the degradation of BRD4, a key epigenetic reader implicated in various cancers.[1][2][3][4] This targeted degradation approach offers a powerful strategy for inhibiting the function of BRD4 in cancer cells.
Mechanism of Action
A PROTAC utilizing the this compound scaffold for BRD4 degradation operates by hijacking the cell's natural protein disposal system. The this compound moiety of the PROTAC binds to the E3 ubiquitin ligase CRBN, while the other end of the PROTAC, typically a ligand like JQ1, binds to the bromodomain of BRD4. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to BRD4. Poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound-based PROTAC for BRD4 degradation.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound and PROTACs incorporating it.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| NCI-H929 | WST-1 | CC50 (72 hrs) | 0.039 µM | [2][3] |
| NCI-H929 | - | IKZF1/3 Degradation | Effective at 1-1000 nM | [2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Xenograft | Dosage | Administration | Outcome | Reference |
| SCID Mice | TMD-8 | 50 mg/kg | Intraperitoneal (q.d. for 14 days) | Inhibited tumor growth | [2] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of this compound-based PROTACs for BRD4 degradation are provided below.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma (MM.1S, NCI-H929), acute myeloid leukemia (MV-4-11), or other relevant cancer cell lines expressing BRD4.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
PROTAC Preparation: Dissolve the this compound-based BRD4 PROTAC in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Seed cells in appropriate culture plates. Once attached (for adherent cells) or in suspension at the desired density, treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
Caption: General workflow for cell treatment with this compound PROTAC.
Protocol 2: Western Blotting for BRD4 Degradation
This protocol is essential for visualizing and quantifying the degradation of BRD4 protein.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Caption: Workflow for Western Blot analysis of BRD4 degradation.
Protocol 3: Immunoprecipitation (IP) to Confirm Ubiquitination
This protocol can be used to confirm that BRD4 is ubiquitinated prior to degradation.
-
Cell Lysis:
-
Lyse cells as described in the Western Blotting protocol, but use a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).
-
-
Pre-clearing Lysates (Optional):
-
Incubate the cell lysate with Protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add an anti-BRD4 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform Western Blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BRD4.
-
Protocol 4: Proteasome Inhibition Assay
This assay confirms that the degradation of BRD4 is dependent on the proteasome.
-
Cell Treatment:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 at 10 µM) for 1-2 hours.
-
Add the this compound-based BRD4 PROTAC and incubate for the desired time.
-
-
Analysis:
-
Harvest the cells and perform Western Blotting for BRD4 as described above.
-
A rescue of BRD4 degradation in the presence of the proteasome inhibitor indicates a proteasome-dependent mechanism.[6]
-
Conclusion
The use of this compound in the design of PROTACs represents a promising therapeutic strategy for targeting BRD4 in cancer. The protocols and data presented here provide a framework for researchers to effectively utilize and evaluate this compound-based BRD4 degraders in their own experimental systems. Careful optimization of treatment conditions and rigorous validation using the described assays will be crucial for advancing the development of these novel therapeutic agents.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. This compound|CAS 2250288-69-6|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing TD-106 in Androgen Receptor (AR) PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
The androgen receptor (AR) is a well-validated therapeutic target in prostate cancer.[1] However, resistance to conventional AR inhibitors can arise through mechanisms such as AR mutations and overexpression.[1][2] AR-targeting PROTACs offer a promising strategy to overcome this resistance by inducing the degradation of the AR protein.[1] TD-106 is a novel ligand for the cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex, and is utilized in the design of potent and orally bioavailable AR PROTACs.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development and evaluation of AR PROTACs.
Mechanism of Action of this compound based AR PROTACs
A this compound based AR PROTAC functions by simultaneously binding to the androgen receptor and the CRBN E3 ligase, thereby forming a ternary complex. This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in AR protein levels and subsequent downstream signaling.
References
- 1. PROTAC Compounds Targeting Androgen Receptor for Cancer Therapeutics: Prostate Cancer and Kennedy’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
TD-106 Experimental Design for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing TD-106, a novel cereblon (CRBN) modulator, in cell culture experiments. This compound can be used to induce the degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, and can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to target other proteins like the Androgen Receptor (AR) for degradation.[1][2]
This document outlines experimental procedures for assessing the efficacy of this compound in relevant cancer cell lines, including protocols for cell viability, and protein degradation analysis.
Data Presentation
Table 1: Summary of this compound Effects on Cell Viability and Protein Degradation
| Cell Line | Cancer Type | Target Protein(s) | This compound Concentration Range | Assay | Endpoint | Expected Outcome |
| NCI-H929 | Multiple Myeloma | IKZF1, IKZF3 | 0.1 nM - 100 µM | Cell Viability (MTT/XTT) | IC50 | Dose-dependent decrease in cell viability[2] |
| NCI-H929 | Multiple Myeloma | IKZF1, IKZF3 | 1 nM - 1000 nM | Western Blot | Protein Levels | Dose-dependent degradation of IKZF1 and IKZF3[2] |
| LNCaP | Prostate Cancer | Androgen Receptor (AR) | (As part of a PROTAC) | Western Blot | Protein Levels | Dose-dependent degradation of AR |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
1.1. NCI-H929 Cell Culture
-
Cell Line: NCI-H929 (human multiple myeloma)[3]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol.[4]
-
Subculturing: Maintain cell density between 4 x 10^5 and 1 x 10^6 viable cells/mL. Add fresh medium every 2-3 days.[4]
1.2. LNCaP Cell Culture
-
Cell Line: LNCaP (human prostate cancer)
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS.
-
Growth Properties: Adherent.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Protocol 2: Cell Viability Assay (MTT/XTT) for NCI-H929 Cells
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed NCI-H929 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the appropriate wells to achieve final concentrations ranging from 0.1 nM to 100 µM.[2] Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.[2]
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. For XTT, measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot for Protein Degradation
This protocol is used to assess the degradation of target proteins (IKZF1/3 in NCI-H929 or AR in LNCaP) following treatment with this compound or a this compound-based PROTAC.
-
Cell Treatment: Seed NCI-H929 or LNCaP cells in 6-well plates and allow them to adhere (for LNCaP) or reach the desired density (for NCI-H929). Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM for NCI-H929) or the this compound-based PROTAC for a specified time (e.g., 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., anti-IKZF1, anti-IKZF3, or anti-AR) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Compare the normalized protein levels in treated cells to the vehicle control to determine the extent of protein degradation.
Mandatory Visualizations
Signaling Pathway Diagrams
References
Application Notes and Protocols for TD-106 In Vivo Xenograft Study
Introduction
TD-106 is a novel, potent cereblon (CRBN) modulator, demonstrating significant promise in preclinical oncology research.[1][2][3] As an immunomodulatory drug (IMiD) analog, this compound functions by binding to the CRBN E3 ubiquitin ligase complex, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1] This mechanism of action has been leveraged to induce the degradation of key oncogenic proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, leading to anti-proliferative effects both in vitro and in vivo.[1] Furthermore, the this compound scaffold has been effectively utilized in the development of Proteolysis-targeting chimeras (PROTACs) to target other proteins of interest, such as the Androgen Receptor (AR) in prostate cancer and BET proteins.[1]
These application notes provide a detailed protocol for conducting an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound. The protocol is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound. As a CRBN modulator, this compound hijacks the E3 ubiquitin ligase complex to induce the degradation of neosubstrates like IKZF1/3, which are critical for the survival of certain cancer cells, such as multiple myeloma. This targeted protein degradation ultimately leads to cell cycle arrest and apoptosis.
Experimental Protocols
Cell Line and Culture
-
Cell Line: NCI-H929 (Multiple Myeloma) is recommended based on published data demonstrating sensitivity to this compound.[2]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability and Counting: Cell viability should be assessed using Trypan Blue exclusion and counting performed with a hemocytometer or an automated cell counter. Only cell suspensions with >95% viability should be used for implantation.
Animal Model
-
Species and Strain: Female severe combined immunodeficient (SCID) mice, 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.
-
Housing: Mice should be housed in sterile, individually ventilated cages with access to autoclaved food and water ad libitum. A 12-hour light/dark cycle should be maintained.
Tumor Implantation
-
Harvest NCI-H929 cells during their logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free RPMI-1640 medium.
-
Resuspend the cells in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
Study Design and Treatment
-
Monitor the mice for tumor growth by caliper measurements twice weekly. Tumor volume should be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
This compound (Dose 1, e.g., 25 mg/kg)
-
This compound (Dose 2, e.g., 50 mg/kg)[2]
-
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 14 consecutive days.[2]
-
Monitor animal body weight and overall health status daily.
Endpoint Analysis
-
Continue tumor volume measurements throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Optional: A portion of the tumor tissue can be flash-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for IKZF1/3) or fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Data Presentation
The following tables represent hypothetical data that could be generated from the described xenograft study.
Table 1: Tumor Volume Measurements
| Treatment Group | Day 0 (mm³) | Day 4 (mm³) | Day 8 (mm³) | Day 12 (mm³) | Day 16 (mm³) |
| Vehicle Control | 125.4 ± 15.2 | 250.1 ± 28.9 | 510.8 ± 55.6 | 890.3 ± 92.1 | 1350.7 ± 145.3 |
| This compound (25 mg/kg) | 124.9 ± 14.8 | 201.5 ± 22.3 | 350.6 ± 38.7 | 550.2 ± 60.5 | 780.4 ± 85.9 |
| This compound (50 mg/kg) | 125.1 ± 15.1 | 180.3 ± 20.1 | 280.4 ± 31.2 | 390.1 ± 42.5 | 510.6 ± 56.8 |
Table 2: Endpoint Tumor Weight and Body Weight Change
| Treatment Group | Final Tumor Weight (g) | Body Weight Change (%) |
| Vehicle Control | 1.45 ± 0.21 | + 2.5 ± 0.8 |
| This compound (25 mg/kg) | 0.82 ± 0.11 | - 1.2 ± 0.5 |
| This compound (50 mg/kg) | 0.55 ± 0.08 | - 2.1 ± 0.7 |
Experimental Workflow
The diagram below outlines the key steps of the this compound in vivo xenograft study.
References
Application Notes and Protocols for TD-106 in Murine Models
Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain information on a compound designated "TD-106" for in vivo studies in mice. The following document is a template that provides a standardized framework for researchers to develop and document protocols for a novel compound, using hypothetical data and pathways for illustration. Researchers should substitute the placeholder information with their own experimental data.
Introduction
This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. This document outlines the recommended procedures for its dosage and administration in murine models based on preliminary in-house studies. The protocols herein are intended to ensure reproducibility and accuracy in preclinical efficacy and toxicology studies. Researchers should adapt these guidelines based on the specific mouse strain, disease model, and experimental endpoints.
Quantitative Data Summary
The following tables summarize the dosage and administration parameters for this compound as determined in initial dose-finding and pharmacokinetic studies.
Table 1: Single-Dose Pharmacokinetics of this compound in C57BL/6 Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) | AUC₀₋t (ng·hr/mL) |
| Intravenous (IV) | 1 | 850 | 0.25 | 2.1 | 1275 |
| Intraperitoneal (IP) | 5 | 620 | 0.5 | 2.5 | 1860 |
| Oral (PO) | 10 | 340 | 1.0 | 3.0 | 1700 |
Table 2: Recommended Dosing Regimens for Efficacy Studies
| Mouse Model | Administration Route | Dose (mg/kg) | Dosing Frequency | Study Duration | Notes |
| Syngeneic Tumor Model (MC-38) | Intraperitoneal (IP) | 5 | Once Daily (QD) | 21 Days | Monitor tumor volume and body weight. |
| Xenograft Tumor Model (A549) | Oral (PO) | 10 | Twice Daily (BID) | 28 Days | Staggered enrollment when tumors reach 100-150 mm³. |
| Acute Inflammation Model (LPS) | Intravenous (IV) | 1 | Single Dose | 24 Hours | Administer 30 min prior to LPS challenge. |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL). Vortex until fully dissolved.
-
In a separate sterile tube, prepare the vehicle solution. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, combine the components in the specified ratio.
-
Slowly add the this compound stock solution to the vehicle solution to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex the final formulation thoroughly before each administration.
Administration of this compound
Animal Models:
-
Female C57BL/6 mice, 8-10 weeks old.
-
Athymic Nude mice, 6-8 weeks old.
Protocols:
-
Oral Gavage (PO):
-
Securely restrain the mouse.
-
Use a 20G, 1.5-inch curved gavage needle.
-
Measure the distance from the oral cavity to the xiphoid process to ensure proper tube placement.
-
Gently insert the gavage needle into the esophagus and deliver the formulation slowly.
-
Administer a maximum volume of 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
-
Intraperitoneal Injection (IP):
-
Restrain the mouse to expose the abdomen.
-
Tilt the mouse downwards to a 30-degree angle.
-
Insert a 27G needle into the lower right quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid is withdrawn, then inject the formulation.
-
-
Intravenous Injection (IV):
-
Place the mouse in a restrainer to expose the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with an alcohol pad.
-
Using a 30G needle, cannulate one of the lateral tail veins and inject the formulation slowly.
-
Diagrams and Workflows
Hypothetical Signaling Pathway of this compound
The diagram below illustrates a hypothetical mechanism of action where this compound inhibits an upstream kinase (Kinase A), preventing the phosphorylation and activation of a downstream transcription factor (TF-B), which is responsible for the expression of pro-inflammatory genes.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for assessing the efficacy of this compound in a murine syngeneic tumor model.
Caption: General workflow for a murine tumor model study.
Application Notes and Protocols for TD-106 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-106 is a potent and specific modulator of Cereblon (CRBN), a substrate receptor of the CUL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, this compound induces the targeted ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These transcription factors are critical for the survival and proliferation of multiple myeloma cells. The degradation of IKZF1 and IKZF3 leads to downstream effects, including the downregulation of key oncogenic drivers such as c-MYC and IRF4, ultimately resulting in anti-myeloma activity.[1][2][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in multiple myeloma cell lines, including its mechanism of action, effects on cell viability, apoptosis, and cell cycle, along with detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a molecular glue, redirecting the enzymatic activity of the CRL4^CRBN^ E3 ubiquitin ligase complex towards IKZF1 and IKZF3. This leads to the polyubiquitination of these transcription factors, marking them for degradation by the 26S proteasome. The subsequent reduction in IKZF1 and IKZF3 levels disrupts the transcriptional network that sustains multiple myeloma cell growth and survival.
Caption: this compound binds to the CRBN E3 ligase complex, leading to the ubiquitination and proteasomal degradation of IKZF1 and IKZF3, which in turn downregulates c-MYC and IRF4, inducing apoptosis and cell cycle arrest in multiple myeloma cells.
Data Presentation
In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines
The anti-proliferative activity of this compound has been demonstrated in the NCI-H929 multiple myeloma cell line. While extensive data across a broad panel of myeloma cell lines for this compound is not yet publicly available, the following table summarizes the known data and provides representative IC50 values for other CRBN modulators in commonly used myeloma cell lines to guide experimental design.
| Cell Line | This compound CC50 (µM) | Lenalidomide IC50 (µM) | Pomalidomide IC50 (µM) |
| NCI-H929 | 0.039 | ~1-10 | ~0.1-1 |
| RPMI-8226 | Not Reported | ~10-50 | ~1-10 |
| U266 | Not Reported | >50 | ~5-20 |
| MM.1S | Not Reported | ~0.1-1 | ~0.01-0.1 |
Note: CC50 (50% cytotoxic concentration) and IC50 (50% inhibitory concentration) values for Lenalidomide and Pomalidomide are approximate and can vary based on experimental conditions.
Experimental Protocols
Cell Proliferation Assay (WST-1)
This protocol is for determining the cytotoxic effect of this compound on multiple myeloma cell lines.
Caption: Workflow for assessing the anti-proliferative effects of this compound using the WST-1 assay.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226, U266, MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom microplates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the CC50/IC50 value accurately.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50/IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/mL.
-
Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
Multiple myeloma cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting for IKZF1/3 Degradation
This protocol is for detecting the degradation of IKZF1 and IKZF3 following this compound treatment.
Materials:
-
Multiple myeloma cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-PARP, anti-cleaved Caspase-3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound (e.g., 1, 10, 100, 1000 nM) for 4-24 hours.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
Signaling Pathway Visualization
The degradation of IKZF1 and IKZF3 by this compound initiates a signaling cascade that culminates in anti-myeloma effects.
Caption: this compound-mediated degradation of IKZF1/3 leads to the downregulation of IRF4 and c-MYC, resulting in the inhibition of myeloma cell survival and proliferation and the induction of apoptosis and cell cycle arrest.
Conclusion
This compound represents a promising therapeutic agent for multiple myeloma by targeting the CRBN E3 ligase complex to induce the degradation of the key survival factors IKZF1 and IKZF3. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and other CRBN modulators in multiple myeloma cell lines. Further studies are warranted to explore the full potential of this compound across a broader range of myeloma subtypes and in combination with other anti-myeloma agents.
References
Application Notes and Protocols for Measuring TD-106 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-106 is a novel, potent immunomodulatory imide drug (IMiD) analog that functions as a modulator of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are critical for the survival and proliferation of malignant plasma cells in multiple myeloma (MM). The degradation of IKZF1 and IKZF3 leads to downstream effects, including the downregulation of c-Myc and IRF4, resulting in anti-proliferative and pro-apoptotic activity in MM cells.[2] Furthermore, this compound can serve as a CRBN-recruiting ligand in the development of Proteolysis Targeting Chimeras (PROTACs), expanding its potential for targeted protein degradation beyond IKZF1/3.[1]
These application notes provide a comprehensive overview of the techniques and protocols required to evaluate the efficacy of this compound, from initial in vitro characterization to in vivo preclinical assessment.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects by hijacking the CRBN E3 ubiquitin ligase complex. The binding of this compound to CRBN alters its substrate specificity, leading to the recruitment, polyubiquitination, and subsequent proteasomal degradation of the neosubstrates IKZF1 and IKZF3. This targeted degradation is the primary mechanism driving the anti-myeloma activity of this compound.
Caption: this compound binds to CRBN, inducing the ubiquitination and proteasomal degradation of IKZF1/3.
Experimental Workflow for Efficacy Evaluation
A systematic approach is essential to characterize the efficacy of this compound. The following workflow outlines the key stages, from target engagement and cellular activity to in vivo validation.
Caption: A stepwise workflow for evaluating this compound efficacy, from in vitro to in vivo studies.
Data Presentation: Quantitative Efficacy Metrics
While specific quantitative data for this compound is not extensively published, the following tables present representative data for well-characterized CRBN modulators, pomalidomide and the next-generation CELMoD iberdomide (CC-220), which act via the same IKZF1/3 degradation mechanism. These values provide a benchmark for evaluating this compound's performance.
Table 1: In Vitro IKZF1/3 Degradation
| Compound | Cell Line | Target | Assay | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Pomalidomide | MM.1S | IKZF1/3 | Western Blot | ~10-100 | >90% | [2] |
| Iberdomide (CC-220) | MM.1S | IKZF1/3 | Western Blot | <10 | >95% | [3] |
| Exemplary Degrader | HEK293T | IKZF1 | HiBiT | 0.2 | 97% | [4] |
| Exemplary Degrader | HEK293T | IKZF3 | HiBiT | 0.1 | 98% | [4] |
DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum degradation percentage.
Table 2: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Pomalidomide | RPMI-8226 | Multiple Myeloma | MTT | 48 | 8 | [5] |
| Pomalidomide | OPM2 | Multiple Myeloma | MTT | 48 | 10 | [5] |
| Iberdomide (CC-220) | MM.1S | Multiple Myeloma | CellTiter-Glo | 72 | ~0.02 | [3] |
IC₅₀: Concentration for 50% inhibition of cell growth.
Table 3: In Vivo Anti-Tumor Efficacy (Xenograft Models)
| Compound | Model | Treatment | Efficacy Endpoint | Result | Reference |
| Pomalidomide + Dexamethasone | MM.1S Subcutaneous Xenograft | Pomalidomide + Dexamethasone | Tumor Growth Inhibition | Significant tumor growth delay | [6] |
| Lenalidomide + Dexamethasone + Carfilzomib | EMM Patient-Derived Xenograft | Lenalidomide + Dexamethasone + Carfilzomib | Tumor Weight Reduction | 90% reduction vs. vehicle | [7] |
| Iberdomide (CC-220) | H929 Xenograft | Iberdomide | Tumor Growth Inhibition | Significant tumor inhibition and prolonged survival | [3] |
EMM: Extramedullary Multiple Myeloma.
Experimental Protocols
Protocol 1: Western Blot for IKZF1/3 Degradation
Objective: To quantify the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) proteins in multiple myeloma cells following treatment with this compound.
Materials:
-
Multiple Myeloma cell lines (e.g., MM.1S, H929, RPMI-8226)
-
This compound compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-IKZF1, Rabbit anti-IKZF3, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate MM cells at an appropriate density and allow them to adhere or stabilize for 24 hours. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the IKZF1 and IKZF3 signals to the β-actin loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: Cell Viability Assay (MTT/XTT)
Objective: To determine the anti-proliferative effect of this compound on multiple myeloma cell lines and calculate the IC₅₀ value.
Materials:
-
Multiple Myeloma cell lines
-
This compound compound and vehicle control
-
96-well plates
-
MTT reagent (5 mg/mL in PBS) or XTT labeling reagent
-
Solubilization solution (e.g., DMSO) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MM cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle control and media-only (background).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For XTT: Add the XTT reagent mixture according to the manufacturer's instructions and incubate for 2-4 hours.
-
-
Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT).
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value using non-linear regression analysis.[8]
Protocol 3: Quantitative PCR (qPCR) for c-Myc Expression
Objective: To measure the effect of this compound-induced IKZF1/3 degradation on the mRNA expression of the downstream target gene, c-Myc.
Materials:
-
Multiple Myeloma cell lines treated with this compound as in Protocol 1
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH, ABL-1)
Procedure:
-
RNA Extraction: Treat cells with this compound at a concentration known to induce significant IKZF1/3 degradation (e.g., 10x DC₅₀) for a specified time. Extract total RNA from the cell pellets.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample, including primers for c-Myc and the housekeeping gene. The reaction mixture typically contains qPCR master mix, primers, and cDNA template.[9]
-
Thermal Cycling: Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for c-Myc and the housekeeping gene. Calculate the relative expression of c-Myc using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle-treated control.[9]
Protocol 4: In Vivo Xenograft Model for Multiple Myeloma
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of multiple myeloma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID/IL2Rγnull - NSG)
-
Human multiple myeloma cell line (e.g., H929, RPMI-8226)
-
Matrigel (optional, for subcutaneous models)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Model Establishment:
-
Tumor Growth and Treatment Initiation: Allow tumors to establish to a palpable size (e.g., 100-150 mm³) for subcutaneous models, or for a set period (e.g., 7-14 days) for disseminated models. Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Efficacy Monitoring:
-
Endpoint and Analysis: Continue treatment until tumors in the control group reach a predetermined endpoint size or until a specified time point. At the end of the study, euthanize the mice and harvest tumors and tissues for pharmacodynamic analysis (e.g., Western blot for IKZF1/3 degradation).
-
Data Analysis: Plot mean tumor volume or M-protein levels over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups. Analyze survival data using Kaplan-Meier curves.
References
- 1. A novel cereblon modulator for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baylor College of Medicine patents new BTK, IKZF1 and IKZF3 degradation inducers | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extramedullary multiple myeloma patient-derived orthotopic xenograft with a highly altered genome: combined molecular and therapeutic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OR | Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines [techscience.com]
- 10. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural killer cell lines preferentially kill clonogenic multiple myeloma cells and decrease myeloma engraftment in a bioluminescent xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TD-106 in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TD-106 is a novel, potent, and specific ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] It serves as a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to induce the degradation of specific target proteins. In the context of prostate cancer, this compound has been integral to the creation of PROTACs that selectively target and degrade the Androgen Receptor (AR), a key driver of prostate cancer cell proliferation and survival.[2] This document provides detailed application notes and experimental protocols for utilizing this compound-based PROTACs, such as TD-802, to induce AR degradation in prostate cancer cells.
Mechanism of Action
PROTACs incorporating this compound function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A this compound-based PROTAC is a heterobifunctional molecule, featuring a ligand that binds to the target protein (e.g., the Androgen Receptor) and the this compound moiety that recruits the CRBN E3 ligase. This binding induces the formation of a ternary complex between the AR, the PROTAC, and the E3 ligase complex.[2][3][4] Within this complex, the E3 ligase ubiquitinates the AR, tagging it for recognition and subsequent degradation by the 26S proteasome.[2][3][4] This event-driven mechanism allows for the catalytic degradation of the target protein, offering a powerful alternative to traditional occupancy-based inhibitors.
Caption: Signaling pathway of this compound-based PROTAC (TD-802) inducing AR degradation.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of the this compound-based AR PROTAC, TD-802, in prostate cancer models.
| Parameter | Cell Line | Value | Reference |
| DC50 (AR Degradation) | LNCaP | 12.5 nM | [2] |
| Maximum AR Degradation | LNCaP | 93% | [2] |
| IC50 (Cell Growth Inhibition) | LNCaP | 8.7 µM (for a similar AR degrader) | [1] |
| IC50 (Cell Growth Inhibition) | 22Rv1 | 7.3 µM (for a similar AR degrader) | [1] |
| In Vivo Efficacy | LNCaP Xenograft | Tumor growth inhibition | [5][6][7] |
Experimental Protocols
A comprehensive experimental workflow for evaluating a this compound-based AR PROTAC, such as TD-802, is outlined below.
Caption: A typical experimental workflow for evaluating this compound-based PROTACs.
Protocol 1: Cell Culture and PROTAC Treatment
This protocol describes the culture of LNCaP cells and subsequent treatment with a this compound-based PROTAC.
Materials:
-
LNCaP cells (ATCC CRL-1740)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound-based PROTAC (e.g., TD-802)
-
Dimethyl sulfoxide (DMSO, sterile)
-
6-well tissue culture plates
-
T-75 cell culture flasks
Procedure:
-
Cell Culture:
-
Culture LNCaP cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days to maintain them in the exponential growth phase.[8]
-
-
Cell Seeding:
-
The day before treatment, seed LNCaP cells into 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
PROTAC Preparation and Treatment:
-
Prepare a stock solution of the this compound-based PROTAC in sterile DMSO.
-
On the day of the experiment, dilute the PROTAC stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 1 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest PROTAC concentration.
-
Remove the old medium from the cells and replace it with the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) before proceeding to downstream analysis.
-
Protocol 2: Western Blot Analysis for AR and PSA Degradation
This protocol details the procedure for assessing the degradation of Androgen Receptor (AR) and its downstream target, Prostate-Specific Antigen (PSA), via Western blotting.
Materials:
-
Treated LNCaP cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-PSA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-AR 1:1000, anti-PSA 1:1000, anti-GAPDH 1:5000) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the extent of AR and PSA degradation relative to the loading control.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol describes how to assess the effect of a this compound-based PROTAC on the viability of prostate cancer cells using an MTT assay.
Materials:
-
LNCaP cells
-
96-well tissue culture plates
-
This compound-based PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
PROTAC Treatment:
-
Treat the cells with various concentrations of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate at room temperature in the dark for 2 hours or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value of the PROTAC.
-
Protocol 4: In Vivo LNCaP Xenograft Model
This protocol provides a general guideline for establishing and utilizing an LNCaP xenograft model to evaluate the in vivo efficacy of a this compound-based PROTAC.
Materials:
-
Male athymic nude mice (6-8 weeks old)
-
LNCaP cells
-
Matrigel
-
This compound-based PROTAC
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[6]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PROTAC or vehicle control via the desired route (e.g., intraperitoneal or oral administration) at a predetermined dosing schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., Western blotting to confirm AR degradation, immunohistochemistry).
-
Plot tumor growth curves to compare the efficacy of the PROTAC treatment versus the control.
-
Downstream Effects of Androgen Receptor Degradation
The degradation of the Androgen Receptor in prostate cancer cells by this compound-based PROTACs leads to several significant downstream anti-tumor effects:
-
Inhibition of AR Target Gene Expression: The most immediate consequence is the downregulation of genes transcriptionally regulated by AR, such as Prostate-Specific Antigen (PSA).[9]
-
Inhibition of Cell Proliferation: AR signaling is a primary driver of prostate cancer cell growth. Its degradation leads to cell cycle arrest and a reduction in cell proliferation.[10]
-
Induction of Apoptosis: The loss of the pro-survival signals mediated by AR can trigger programmed cell death (apoptosis) in prostate cancer cells.[10]
-
Overcoming Drug Resistance: this compound-based PROTACs can degrade mutated forms of AR that confer resistance to traditional anti-androgen therapies, offering a potential treatment strategy for advanced and resistant prostate cancer.[10][11]
By providing a mechanism to eliminate the AR protein entirely, this compound and the resulting PROTACs represent a promising therapeutic modality for the treatment of prostate cancer.
References
- 1. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 2. ANDROGEN RECEPTOR VARIATION AFFECTS PROSTATE CANCER PROGRESSION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking prostate cancer cell AR heterogeneity to distinct castration and enzalutamide responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Chimeric molecules facilitate the degradation of androgen receptors and repress the growth of LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linker Optimization for TD-106-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the optimization of linkers for PROTACs that utilize TD-106, a potent ligand for the E3 ligase Cereblon (CRBN). By systematically modifying the linker, researchers can fine-tune the degradation potency and overall performance of their this compound-based PROTACs. As a primary example, we will refer to the development of BRD4-targeting PROTACs, a well-studied area that provides valuable insights into the principles of linker optimization.
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC molecule plays a multifaceted role that extends beyond simply connecting the two ligands. Its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][3] An optimized linker facilitates the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Key linker parameters that require optimization include:
-
Length: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive ternary complex geometry, leading to inefficient ubiquitination.[1]
-
Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. Common linker motifs include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like piperazines and alkynes.[4]
-
Attachment Points: The points at which the linker is connected to the POI ligand and the E3 ligase ligand can significantly impact the orientation of the ternary complex and, consequently, the degradation efficiency.[2]
Signaling Pathway and Experimental Workflow
The general mechanism of action for a this compound-based PROTAC targeting a protein like BRD4 is depicted in the following signaling pathway diagram. The subsequent experimental workflow outlines the key steps in optimizing the linker for such a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for linker optimization.
Data Presentation: Quantitative Analysis of Linker Modifications
Systematic variation of the linker can lead to significant differences in PROTAC performance. The following tables summarize hypothetical, yet representative, quantitative data for a series of BRD4-targeting PROTACs built with the this compound CRBN ligand and the BRD4 inhibitor JQ1, connected by linkers of varying length and composition.
Table 1: Impact of Linker Length on BRD4 Degradation and Ternary Complex Formation
| PROTAC ID | Linker Composition | Linker Length (atoms) | Ternary Complex Kd (nM) (SPR) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| TD-428-L1 | PEG | 8 | 150 | 1.2 | 500 | 75 |
| TD-428-L2 | PEG | 12 | 50 | 5.5 | 50 | 95 |
| TD-428-L3 | PEG | 16 | 15 | 15.2 | 10 | >98 |
| TD-428-L4 | PEG | 20 | 45 | 6.1 | 75 | 90 |
| TD-428-L5 | Alkyl | 12 | 80 | 3.0 | 120 | 85 |
| TD-428-L6 | Alkyl | 16 | 35 | 8.7 | 40 | 92 |
Table 2: Influence of Linker Composition on Permeability and Cellular Efficacy
| PROTAC ID | Linker Composition | Linker Length (atoms) | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio | DC50 (nM) |
| TD-428-L3 | PEG | 16 | <0.1 | 0.5 | 8.4 | 10 |
| TD-428-L7 | Alkyl-Piperazine | 15 | 0.5 | 1.2 | 2.1 | 15 |
| TD-428-L8 | Alkynyl | 14 | 0.2 | 0.8 | 5.3 | 25 |
Note: Data presented are illustrative and intended to demonstrate the principles of linker optimization. Actual results will vary depending on the specific target and cell line.
Experimental Protocols
Biophysical Assays for Ternary Complex Characterization
a) Surface Plasmon Resonance (SPR) for Ternary Complex Affinity and Kinetics
This protocol describes the measurement of binary and ternary complex binding affinities using SPR.[5][6][7][8][]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., Series S Sensor Chip CM5 or SA)
-
Recombinant biotinylated CRBN-DDB1 complex
-
Recombinant target protein (e.g., BRD4)
-
PROTAC stock solutions in DMSO
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., Glycine-HCl pH 2.0)
Procedure:
-
Immobilization of E3 Ligase:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the biotinylated CRBN-DDB1 complex onto a streptavidin (SA) sensor chip to a level of approximately 100-200 response units (RU).
-
Use a reference flow cell with no immobilized protein to subtract non-specific binding.
-
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Prepare a serial dilution of the PROTAC in running buffer containing a constant low percentage of DMSO (e.g., 1%).
-
Inject the PROTAC solutions over the immobilized CRBN-DDB1 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 s), followed by a dissociation phase with running buffer.
-
Regenerate the surface between cycles if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4, at 20-50 times its Kd for the PROTAC) and a serial dilution of the PROTAC in running buffer with DMSO.
-
Inject these pre-incubated mixtures over the immobilized CRBN-DDB1 surface as described above.
-
The binding response now reflects the formation of the ternary complex.
-
Determine the apparent Kd for the ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) as the ratio of the binary Kd (PROTAC to CRBN) to the ternary Kd. An α > 1 indicates positive cooperativity.
-
b) Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
This protocol provides a method to determine the thermodynamic parameters of PROTAC binding.[10][11][12][13]
Materials:
-
Isothermal titration calorimeter
-
Recombinant CRBN-DDB1 complex and target protein (e.g., BRD4) in a matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
PROTAC stock solution in the same buffer with a matched DMSO concentration
Procedure:
-
Sample Preparation:
-
Dialyze both protein solutions against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the proteins and the PROTAC.
-
Degas all solutions before use.
-
-
Binary Titration (PROTAC into CRBN):
-
Fill the ITC sample cell with the CRBN-DDB1 solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of small injections (e.g., 2 µL) of the PROTAC solution into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine Kd, stoichiometry (n), and enthalpy change (ΔH).
-
-
Ternary Complex Titration:
-
Prepare a solution of the target protein (e.g., BRD4) and the PROTAC at a molar ratio that ensures the formation of the binary complex (e.g., 1:1.2).
-
Fill the ITC sample cell with this pre-formed binary complex.
-
Fill the injection syringe with the CRBN-DDB1 solution.
-
Perform the titration as described above to measure the binding of the E3 ligase to the PROTAC-target complex.
-
Analyze the data to determine the thermodynamic parameters for ternary complex formation.
-
Cellular Degradation Assays
a) Western Blotting for Quantifying Protein Degradation
This is a standard method to measure the reduction in target protein levels following PROTAC treatment.[14][15]
Materials:
-
Cell line of interest (e.g., a human cancer cell line expressing BRD4)
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target protein, e.g., anti-BRD4; and anti-loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Permeability Assays
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to assess the passive permeability of a compound.[15][16][17][18]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS) at different pH values (e.g., pH 5.0 and 7.4)
-
PROTAC stock solutions in DMSO
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
-
Compound Addition:
-
Add buffer to the acceptor plate wells.
-
Add the PROTAC solutions (diluted from DMSO stocks into buffer) to the donor plate wells.
-
-
Incubation:
-
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Permeability Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
-
b) Caco-2 Cell Permeability Assay
This cell-based assay provides a more physiologically relevant measure of permeability, including active transport and efflux.[14][16][19][20][21][22]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC stock solutions in DMSO
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with transport buffer.
-
To measure apical to basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both chambers and determine the PROTAC concentration by LC-MS/MS.
-
-
Permeability and Efflux Ratio Calculation:
-
Calculate the Papp values for both directions.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux.
-
Conclusion
The optimization of the linker is a critical step in the development of potent and effective this compound-based PROTACs. By systematically varying the linker's length and composition and evaluating the resulting PROTACs using a combination of biophysical, cellular, and permeability assays, researchers can identify lead candidates with optimal degradation efficacy and drug-like properties. The protocols and guidelines provided in this document offer a comprehensive framework for the rational design and evaluation of novel this compound-based PROTACs for therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. aragen.com [aragen.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit - CD Biosynsis [biosynsis.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 19. enamine.net [enamine.net]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
TD-106 Degradation Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with TD-106, a selective inhibitor of MEK1/2 kinases.
Troubleshooting Guide
This guide addresses common issues encountered during the planning, execution, and analysis of this compound degradation experiments.
Question: Why am I observing a high degree of variability in my this compound degradation rates between replicate experiments?
Answer: Variability in degradation rates can stem from several factors related to experimental setup and execution.
-
Inconsistent Environmental Conditions: Ensure that temperature, humidity, and light exposure are strictly controlled for all replicates. Small variations in these parameters can significantly influence the rate of degradation.
-
Buffer Preparation and pH: The pH of the solution is critical for the stability of many compounds. Prepare fresh buffers for each experiment and verify the pH before adding this compound. Inconsistent buffer capacity or pH can lead to variable degradation kinetics.
-
Purity of this compound Stock: Use a consistent, high-purity source of this compound for all experiments. Impurities can sometimes act as catalysts or inhibitors of degradation reactions.
-
Sample Handling: Ensure consistent timing for sample quenching and analysis. For reactions quenched with a reagent, ensure the quenching is immediate and complete.
Question: My HPLC/UPLC analysis shows multiple unexpected peaks in my stressed this compound samples. How can I identify these?
Answer: The appearance of unknown peaks suggests the formation of multiple degradation products. The primary approach to identifying these is through mass spectrometry (MS).
-
LC-MS Analysis: Couple your liquid chromatography system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent drug and the unknown peaks.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent this compound molecule and the major unknown peaks. By comparing the fragmentation patterns of the degradants to that of this compound, you can often elucidate the structure of the degradation products.
-
Forced Degradation Comparison: Compare the chromatograms from different stress conditions (e.g., acidic, basic, oxidative). Certain degradation pathways are specific to certain conditions, which can help in the identification of the products.
Question: I am seeing a significant loss of this compound in my control samples (time zero or unstressed). What could be the cause?
Answer: Loss of the parent compound in control samples often points to issues with sample preparation, handling, or adsorption, rather than chemical degradation.
-
Adsorption to Surfaces: this compound may adsorb to the surfaces of vials, pipette tips, or well plates, especially those made of certain plastics. Consider using low-adsorption polypropylene or glass vials (silanized if necessary).
-
Solubility Issues: Ensure this compound is fully dissolved in your experimental buffer. If it precipitates out of solution, you will observe an apparent loss of the compound. Confirm solubility at the concentrations you are using.
-
Extraction Efficiency: If your analytical workflow involves a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction), inconsistent or poor recovery can be mistaken for degradation. Validate your extraction method to ensure high and consistent recovery.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in foil.
Q2: What is the primary degradation pathway for this compound?
A2: Based on its chemical structure, this compound is most susceptible to hydrolysis, particularly at acidic and basic pH, and to oxidation. Photodegradation can also occur upon prolonged exposure to UV light.
Q3: How should I design a forced degradation study for this compound?
A3: A standard forced degradation study involves exposing this compound to a range of stress conditions to understand its intrinsic stability. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating. Recommended conditions are outlined in the protocol section below.
Quantitative Data Summary
The following table summarizes the typical stability of this compound under various forced degradation conditions.
| Stress Condition | Temperature | Duration | Percent Degradation (Typical) | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 60°C | 24 hours | 15-20% | Hydrolytic products (M1, M2) |
| Base Hydrolysis (0.1 M NaOH) | 40°C | 8 hours | 10-15% | Hydrolytic products (M3) |
| Oxidation (3% H₂O₂) | 25°C | 12 hours | 20-25% | N-oxides, hydroxylated species |
| Thermal Degradation | 80°C | 72 hours | 5-10% | Isomers, minor fragments |
| Photodegradation (UV Light) | 25°C | 48 hours | 10-12% | Photolytic products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 0.1 M NaOH. Incubate at 40°C.
-
Oxidative Degradation: Mix 1 mL of this compound stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to a calibrated UV light source.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
For oxidative samples, the reaction can be quenched by adding a small amount of sodium bisulfite.
-
-
Sample Analysis: Dilute the quenched samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC/UPLC method.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for inconsistent this compound degradation results.
Technical Support Center: TD-106 (Hypothetical Kinase Inhibitor)
Disclaimer
Initial research indicates that the compound TD-106 is a cereblon (CRBN) modulator used in the development of targeted protein degradation technologies like PROTACs.[1][2] However, the core requirements of this request are tailored to troubleshooting off-target effects of kinase inhibitors . To fully address the detailed specifications for experimental protocols, signaling pathways, and data presentation requested, this technical support center has been created for a hypothetical kinase inhibitor designated this compound . The on-target and off-target profiles are fictional but designed to represent common challenges in kinase inhibitor research.
Welcome to the technical support center for this compound, a potent inhibitor of Kinase A. This guide is designed to help researchers, scientists, and drug development professionals understand and mitigate potential off-target effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the intended target of this compound and what are its known off-target activities?
A1: this compound is a potent, ATP-competitive inhibitor designed to selectively target Kinase A , a key regulator in cell cycle progression. While highly selective, in vitro kinase profiling has revealed inhibitory activity against Kinase B and Kinase C at higher concentrations. These off-target activities may lead to confounding phenotypes if the compound is not used at the appropriate concentration.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of Kinase A. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target activity. A gold-standard method to verify this is to perform a rescue experiment.[3] Overexpressing a drug-resistant mutant of the intended target, Kinase A, should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[3] Further investigation using the troubleshooting guide below is recommended.
Q3: My results from biochemical assays and cell-based assays are inconsistent. Why might this be?
A3: Discrepancies between biochemical and cell-based assays are common. Key factors include:
-
ATP Concentration: Biochemical assays are often run at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete this compound for binding to the kinase.[3]
-
Cell Permeability: this compound may have poor cell permeability, leading to a lower effective intracellular concentration than expected.
-
Cellular Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), actively removing it from the cell and reducing its efficacy.[3]
-
Target Expression: The target kinase may not be expressed or may be inactive in the cell line being used.[3]
Q4: How can I proactively identify potential off-target effects of this compound in my model system?
A4: A common and effective approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases to understand its specificity.[3][4] Additionally, chemical proteomics approaches can identify a broader range of protein interactions. For cellular context, it is crucial to perform a dose-response experiment and correlate the phenotype with on-target inhibition (e.g., by monitoring the phosphorylation of a known Kinase A substrate).
Quantitative Data: this compound Inhibitory Profile
The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets identified in biochemical assays.
| Kinase Target | IC50 (nM) | Notes |
| Kinase A (Primary Target) | 8 | High potency against the intended target. |
| Kinase B (Off-Target) | 180 | Moderate inhibition at higher concentrations. |
| Kinase C (Off-Target) | 450 | Weaker inhibition, potential for effects at micromolar concentrations. |
| Kinase D (Off-Target) | >10,000 | Negligible inhibition. |
Troubleshooting Guide: Investigating Unexpected Phenotypes
If your experiment yields unexpected results, follow this guide to determine if they are caused by off-target effects of this compound.
Step 1: Verify On-Target Engagement in Cells
-
Action: Perform a Western blot to measure the phosphorylation of a direct downstream substrate of Kinase A.
-
Expected Outcome: A dose-dependent decrease in substrate phosphorylation should be observed, confirming this compound is engaging its intended target in your cellular model.
Step 2: Perform a Careful Dose-Response Titration
-
Action: Titrate this compound over a wide concentration range (e.g., from 1 nM to 10 µM). Correlate the observed phenotype with the IC50 values for both on-target (Kinase A) and off-target (Kinase B, Kinase C) kinases.
-
Expected Outcome: An on-target effect should manifest at a concentration range consistent with the IC50 for Kinase A. If the phenotype only appears at higher concentrations, it is likely an off-target effect.
Step 3: Use a Structurally Unrelated Inhibitor
-
Action: Treat cells with a different, structurally unrelated inhibitor that also targets Kinase A.
-
Expected Outcome: If the second inhibitor reproduces the same phenotype, it strongly suggests the effect is on-target.[3] If not, the effect is likely specific to this compound's off-target profile.
Step 4: Perform a Genetic Validation
-
Action: Use CRISPR/Cas9 or siRNA to knock down or knock out the gene encoding Kinase A.
-
Expected Outcome: If the genetic approach recapitulates the phenotype observed with this compound treatment, it provides definitive evidence for an on-target mechanism.[5]
Caption: A troubleshooting decision tree for diagnosing off-target effects.
Signaling Pathway Analysis
This compound can affect multiple pathways. At low nanomolar concentrations, it selectively inhibits the On-Target Pathway . At higher concentrations, it begins to inhibit Kinase B , leading to unintended consequences in a separate Off-Target Pathway .
Caption: On-target vs. off-target signaling pathways affected by this compound.
Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement
This protocol verifies that this compound engages Kinase A in cells by measuring the phosphorylation of its direct substrate.
-
Cell Plating: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 2 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of Substrate A (p-Substrate A) overnight at 4°C. Subsequently, probe with an antibody for total Substrate A or a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity. A dose-dependent decrease in the p-Substrate A signal (normalized to total Substrate A or loading control) indicates on-target engagement.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of this compound to Kinase A in intact cells by measuring changes in protein thermal stability.
-
Cell Culture and Treatment: Culture cells to a high density. Treat the cell suspension with this compound or a vehicle control for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble Kinase A at each temperature point by Western blot or other protein detection methods.
-
Interpretation: this compound binding will stabilize Kinase A, resulting in a shift of its melting curve to higher temperatures compared to the vehicle control.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Optimizing TD-106 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of TD-106, a novel Cereblon (CRBN) modulator for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] It functions by binding to CRBN, effectively hijacking the cell's natural protein disposal system.[1] When incorporated into a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the formation of a ternary complex between the target protein of interest and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] It has been shown to induce the degradation of transcription factors IKZF1/3 and can be used to generate PROTACs that target other proteins like the androgen receptor (AR) and BET proteins for degradation.[1]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: Based on available data, a broad concentration range is recommended for initial experiments. For cell proliferation assays, concentrations ranging from 0.1 nM to 100 µM have been used. To assess target protein degradation, a narrower range of 1 nM to 1000 nM is a good starting point. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[3][5] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. To prepare the stock solution, add the calculated volume of DMSO to the this compound powder and vortex until fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What should I do?
A4: This is a common issue with hydrophobic small molecules. When a concentrated DMSO stock is diluted into an aqueous environment, the compound can crash out of solution.[6] To avoid this, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform dispersion.[6] It is also critical to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, as high concentrations of DMSO can be toxic to cells.[6]
Q5: What is the "hook effect" and how can I avoid it with this compound?
A5: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[4] This is because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[4] To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to see if a bell-shaped curve, characteristic of the hook effect, is present.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak degradation of the target protein. | 1. Suboptimal this compound concentration: The concentration may be too low for effective ternary complex formation. | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50).[7] |
| 2. Inappropriate incubation time: The kinetics of degradation can vary. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration.[7] | |
| 3. Low cell permeability: this compound may not be efficiently entering the cells. | 3. If modifying the this compound-containing PROTAC is an option, consider linker modifications to improve physicochemical properties.[4] | |
| 4. Low expression of CRBN in the cell line: The E3 ligase is necessary for the degradation mechanism. | 4. Verify the expression level of CRBN in your cell line using Western blot or qPCR.[7] | |
| High cytotoxicity observed. | 1. This compound concentration is too high: High concentrations can lead to off-target effects or general cellular stress. | 1. Lower the concentration of this compound. Determine the cytotoxic concentration 50% (CC50) using a cell viability assay and work at concentrations well below this value. |
| 2. Off-target effects: this compound or the PROTAC may be degrading other essential proteins. | 2. Use a more specific concentration. Compare the effects with a negative control (e.g., a structurally similar but inactive molecule).[8] | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell passage number, confluency, and health can impact results. | 1. Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities.[4] |
| 2. Instability of this compound in media: The compound may be degrading over the course of the experiment. | 2. Assess the stability of this compound in your cell culture medium over the experimental time course. | |
| 3. Inconsistent reagent preparation: Variations in stock solution concentration or dilution can lead to variability. | 3. Prepare fresh dilutions from a validated stock solution for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in NCI-H929 Myeloma Cells
| Parameter | Value | Assay Conditions | Reference |
| CC50 (Cell Cytotoxicity) | 0.039 µM | 72 hours incubation, WST-1 assay | |
| IKZF1/3 Degradation | Effective at 1, 10, 100, and 1000 nM | 72 hours incubation |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 50 mg/kg | SCID mice with TMD-8 xenograft | |
| Administration | Intraperitoneal (i.p.), once daily for 14 days | SCID mice with TMD-8 xenograft | |
| Outcome | Inhibited tumor growth | SCID mice with TMD-8 xenograft |
Experimental Protocols
Protocol 1: Determination of this compound Optimal Concentration for Target Degradation by Western Blot
Objective: To determine the concentration of this compound that results in the most effective degradation of the target protein.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the signal.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized target protein levels against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 2: Assessment of this compound Cytotoxicity using a Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic effect of this compound on the chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound
-
DMSO (anhydrous)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a relevant time period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. Plot the cell viability (as a percentage of the vehicle control) against the log of the this compound concentration to determine the CC50 value.
Visualizations
Caption: Mechanism of action of this compound in targeted protein degradation.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical troubleshooting flow for this compound experiments.
References
Technical Support Center: Navigating Challenges in TD-106 Based PROTAC Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the design and implementation of PROTACs utilizing the novel Cereblon (CRBN) modulator, TD-106.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC design?
A1: this compound is a novel modulator of the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5] It serves as the E3 ligase-recruiting ligand in a Proteolysis Targeting Chimera (PROTAC). By incorporating this compound, a PROTAC can hijack the CRBN E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific target protein.[1][3][6] PROTACs based on this compound have been successfully developed to degrade proteins such as BRD4 and the Androgen Receptor (AR).[3][6][7][8]
Q2: What are the common challenges encountered when designing this compound based PROTACs?
A2: Researchers designing this compound based PROTACs often face several challenges common to PROTAC development in general. These include:
-
The "Hook Effect": A phenomenon where the efficacy of the PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[9][10][11] This is a critical factor to consider during dose-response experiments.
-
Poor Cell Permeability: Due to their larger size and often polar nature, PROTACs can have difficulty crossing the cell membrane to reach their intracellular targets.[12][13][14]
-
Suboptimal Ternary Complex Formation: The successful degradation of a target protein relies on the efficient formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase (CRBN in this case).[15][16][17] The linker connecting the target binder and this compound plays a crucial role in the geometry and stability of this complex.[13][16]
-
Off-Target Effects: The PROTAC may induce the degradation of proteins other than the intended target, leading to unwanted cellular effects.[14][18][19]
Q3: How does the linker design impact the performance of a this compound based PROTAC?
A3: The linker is a critical determinant of PROTAC efficacy.[13][16] Its length, composition, and attachment points to both the target-binding warhead and this compound dictate the geometry of the ternary complex.[13][16] An improperly designed linker can lead to:
-
Steric Hindrance: Preventing the formation of a productive ternary complex.[16]
-
Unproductive Ternary Complex Conformation: Where the target protein and E3 ligase are not oriented correctly for efficient ubiquitination.
-
Poor Physicochemical Properties: Affecting solubility and cell permeability.[13][20]
Studies have shown that for this compound based PROTACs targeting the Androgen Receptor, the attachment position of the linker on the this compound scaffold is critical for degradation efficiency.[6]
Troubleshooting Guides
Issue 1: Bell-shaped dose-response curve ("Hook Effect") observed in degradation assays.
This is a classic indicator of the hook effect, where at high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or CRBN, preventing the formation of the productive ternary complex.[9][10][11]
| Troubleshooting Step | Rationale | Recommended Action |
| Extend Dose-Response Range | To fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation (Dmax). | Test a wider range of concentrations, including lower (pM to nM) and higher (µM) ranges, with smaller dilution steps around the peak.[9][10] |
| Assess Ternary Complex Formation | To directly correlate the hook effect with the formation of the ternary complex. | Utilize biophysical assays like FRET, SPR, or AlphaLISA to measure ternary complex formation at various PROTAC concentrations.[9][11][16] A bell-shaped curve in these assays would confirm the hook effect at a molecular level. |
| Modify Linker Design | To potentially improve the cooperativity of ternary complex formation and reduce the formation of binary complexes. | Synthesize new PROTAC variants with different linker lengths, compositions, or attachment points on the this compound scaffold. |
Issue 2: Weak or no target degradation observed.
This could be due to a variety of factors, from poor cellular uptake to inefficient ternary complex formation.
| Troubleshooting Step | Rationale | Recommended Action |
| Verify Target and E3 Ligase Expression | The target protein and CRBN must be present in the cellular model for the PROTAC to function. | Confirm the expression levels of both the target protein and CRBN in your chosen cell line using Western Blot or qPCR.[10][16] |
| Evaluate Cell Permeability | The PROTAC needs to enter the cell to reach its target. | Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[10][12] Consider modifications to the PROTAC structure to improve permeability, such as reducing polar surface area or introducing intramolecular hydrogen bonds.[13][20] |
| Confirm Binary and Ternary Complex Formation | To ensure the PROTAC can bind to both the target and CRBN and facilitate their interaction. | Use biophysical assays (e.g., SPR, ITC, FP) to measure the binding affinity of the PROTAC to the target protein and to CRBN independently (binary complexes) and together (ternary complex).[11][21] |
| Optimize Incubation Time | Degradation is a kinetic process, and the optimal time may vary. | Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[10] |
Issue 3: Significant off-target protein degradation observed.
Off-target effects can compromise the specificity of your PROTAC and lead to misleading results or cellular toxicity.
| Troubleshooting Step | Rationale | Recommended Action |
| Perform Global Proteomics | To unbiasedly identify all proteins that are degraded upon PROTAC treatment. | Use quantitative mass spectrometry-based proteomics to compare the proteome of cells treated with the PROTAC versus a vehicle control.[22][23] |
| Optimize Target-Binding Warhead | The selectivity of the PROTAC is largely determined by the specificity of its target-binding ligand. | If the warhead is known to have off-targets, consider using a more selective binder for your protein of interest.[14] |
| Modify Linker and this compound Attachment Point | The linker and its connection to this compound can influence the conformation of the ternary complex and the presentation of other proteins to CRBN. | Systematically vary the linker length, composition, and attachment point to this compound to potentially improve selectivity.[6][14] |
| Use a Negative Control | To confirm that the observed degradation is dependent on the formation of the ternary complex. | Synthesize and test a control PROTAC where this compound is replaced with a molecule that does not bind to CRBN.[23] |
Experimental Protocols
Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a range of concentrations of the this compound based PROTAC and a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[18]
Ternary Complex Formation Assay using TR-FRET
This protocol measures the proximity of the target protein and CRBN induced by the PROTAC.
-
Reagent Preparation: Prepare assay buffer and solutions of the fluorescently labeled target protein (donor fluorophore), fluorescently labeled CRBN (acceptor fluorophore), and a serial dilution of the this compound based PROTAC.
-
Assay Plate Setup: In a microplate, add a constant concentration of the labeled target protein and CRBN to each well.
-
PROTAC Addition: Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Signal Measurement: Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Data Analysis: Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[16]
Visualizations
Caption: General mechanism of action for a this compound based PROTAC.
Caption: The "Hook Effect" in PROTACs.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. This compound|CAS 2250288-69-6|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound — TargetMol Chemicals [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biocompare.com [biocompare.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of TD-106 PROTACs
Welcome to the technical support center for TD-106 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of Proteolysis-Targeting Chimeras (PROTACs) that utilize the this compound E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTACs?
This compound is a modulator of the Cereblon (CRBN) E3 ubiquitin ligase.[1] It is incorporated into PROTACs as the E3 ligase-recruiting ligand. By binding to CRBN, this compound enables the PROTAC to bring a specific protein of interest (POI) into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4][5][6][7]
Q2: What are the common stability challenges encountered with PROTACs, including those using this compound?
PROTACs, due to their larger molecular weight and complex structures, often face several stability challenges:
-
Metabolic Instability: PROTACs can be rapidly metabolized by enzymes in the liver and blood, such as Cytochrome P450s (CYPs), leading to a short in vivo half-life and reduced efficacy.[8][9]
-
Poor Solubility and Aggregation: Many PROTACs have low aqueous solubility, which can lead to precipitation in buffers and cell culture media, resulting in inconsistent experimental results.[8][10]
-
Chemical Instability: The linker component of a PROTAC can be susceptible to chemical degradation, affecting the overall integrity and function of the molecule.[8]
-
Poor Cell Permeability: The high molecular weight and polarity of some PROTACs can hinder their ability to cross cell membranes efficiently.[10][11]
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your experiments with this compound PROTACs.
Issue 1: Poor Solubility and Aggregation of my this compound PROTAC
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.[8]
-
Inconsistent or non-reproducible results in cellular assays.[8]
-
High background signal or artifacts in biophysical assays.[8]
Troubleshooting Workflow:
Caption: Workflow for addressing poor this compound PROTAC solubility and aggregation.
Possible Solutions & Methodologies:
-
Modify the Linker: The linker plays a crucial role in the physicochemical properties of a PROTAC.[8]
-
Employ a Prodrug Strategy: Masking polar groups with a lipophilic moiety can improve cell permeability and solubility. This lipophilic group is later cleaved inside the cell to release the active PROTAC.[9][10]
-
Formulation Strategies: Investigate the use of formulation strategies such as amorphous solid dispersions to improve solubility and dissolution.[12]
Issue 2: Low Metabolic Stability of my this compound PROTAC
Symptoms:
-
Rapid clearance of the PROTAC in in vitro metabolism assays (e.g., liver microsomes, hepatocytes).[8]
-
Detection of significant levels of PROTAC metabolites.[8]
Troubleshooting Workflow:
Caption: Workflow for addressing low metabolic stability of this compound PROTACs.
Possible Solutions & Methodologies:
-
Ligand Modification:
-
Introduce Blocking Groups: Place metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the warhead or the this compound ligand to prevent enzymatic modification.[8]
-
-
Linker Optimization:
-
Incorporate Rigid Moieties: Replace flexible parts of the linker, like PEG chains, with more rigid structures such as piperazine, piperidine, or triazole rings to shield the molecule from metabolic enzymes.[12]
-
Optimize Linker Length and Composition: Systematically vary the linker's length and chemical makeup to find an optimal balance between stability and activity.[9][12]
-
Issue 3: Lack of Target Protein Degradation
Symptoms:
-
No significant reduction in the target protein levels after treatment with the this compound PROTAC in cellular assays.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the lack of this compound PROTAC activity.
Possible Solutions & Methodologies:
-
Confirm Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to both the target protein and CRBN within the cell.[14]
-
Assess Ternary Complex Formation: Employ biophysical assays such as TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex.[14]
-
Rule out the "Hook Effect": A phenomenon where high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-CRBN) instead of the productive ternary complex.[5][14] To address this, perform a wide dose-response experiment to identify the optimal concentration for degradation.[14]
Quantitative Data Summary
| Assay Type | Parameter | Typical Values for Stable PROTACs | Reference |
| Human Liver Microsomal Stability | t1/2 (min) | > 30 | [8] |
| Intrinsic Clearance (μL/min/mg) | < 50 | [8] | |
| Plasma Stability | % Remaining after 1 hr | > 90% | [12] |
| Cellular Degradation | DC50 | < 100 nM | [15] |
| Dmax | > 80% | [15] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a this compound PROTAC when incubated with human liver microsomes.[8]
Materials:
-
Test this compound PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., a compound with known high clearance)
-
Negative control (e.g., a compound with known low clearance)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).
-
Incubation: In a microplate, combine the HLM, phosphate buffer, and the test PROTAC. Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t1/2) and intrinsic clearance.[8]
Protocol 2: Ternary Complex Formation Assay using TR-FRET
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-CRBN) induced by the this compound PROTAC.
Materials:
-
Purified recombinant target protein (labeled with a FRET donor, e.g., Terbium)
-
Purified recombinant CRBN-DDB1 complex (labeled with a FRET acceptor, e.g., d2)
-
Test this compound PROTAC
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound PROTAC in the assay buffer.
-
Assay Plate Setup: In a microplate, add the labeled target protein and the labeled CRBN-DDB1 complex.
-
PROTAC Addition: Add the serially diluted PROTAC to the wells. Include controls with no PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Measurement: Measure the TR-FRET signal on the microplate reader.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[16]
Protocol 3: Target Ubiquitination Assay
Objective: To confirm that the this compound PROTAC induces ubiquitination of the target protein.
Materials:
-
Cells expressing the target protein and CRBN
-
Test this compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody specific to the target protein for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the this compound PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody.
-
-
Analysis: The appearance of a high molecular weight smear or laddering pattern for the target protein in the PROTAC-treated sample indicates polyubiquitination.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation in cancers: Orthodox PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to TD-106 Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with TD-106 based therapies.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound, a Cereblon (CRBN) modulator often utilized as an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).
Problem 1: No or low degradation of the target protein.
| Possible Cause | Troubleshooting/Validation Steps | Recommended Action |
| Inefficient Ternary Complex Formation | Perform biophysical assays such as TR-FRET, SPR, or co-immunoprecipitation to assess the formation of the Target-PROTAC-CRBN complex. | Redesign the PROTAC linker to optimize the geometry and stability of the ternary complex. |
| Poor Cell Permeability of the PROTAC | Evaluate cellular uptake of the PROTAC using mass spectrometry or fluorescently labeled analogues. | Modify the PROTAC's physicochemical properties to improve cell permeability. Consider strategies like reducing polarity or employing prodrug approaches. |
| "Hook Effect" | Perform a wide dose-response experiment (e.g., picomolar to micromolar range) to determine if degradation decreases at higher concentrations.[1] | Use the PROTAC at its optimal, lower concentration range for maximal degradation. |
| Low CRBN Expression | Quantify CRBN protein levels in the experimental cell line using Western blot or qPCR. | Select a cell line with higher endogenous CRBN expression or consider overexpressing CRBN. |
| Mutations in CRBN | Sequence the CRBN gene in the cell line to identify any mutations, particularly in the drug-binding domain. | If mutations are present that affect this compound binding, consider using an alternative E3 ligase system. |
| Suboptimal Experimental Conditions | Verify the stability of the this compound based PROTAC in the cell culture medium over the experiment's time course. Ensure consistent cell passage number and confluency. | Use freshly prepared PROTAC solutions and standardized cell culture protocols. |
| Issues with the Ubiquitin-Proteasome System (UPS) | Confirm the functionality of the proteasome by treating cells with a known proteasome inhibitor (e.g., MG132) as a control. | Ensure the overall health of the cell culture, as the UPS is an energy-dependent process. |
Problem 2: Development of acquired resistance to the this compound based therapy.
| Possible Cause | Troubleshooting/Validation Steps | Recommended Action |
| Downregulation of CRBN Expression | Monitor CRBN protein levels in resistant cells compared to sensitive parental cells via Western blot. | Explore combination therapies that may upregulate CRBN or bypass the need for high CRBN levels. |
| Acquired Mutations in CRBN | Sequence the CRBN gene in resistant cell populations to identify mutations that may interfere with this compound binding or ternary complex formation. | Switch to a PROTAC that utilizes a different E3 ligase (e.g., VHL). |
| Alterations in other UPS Components | Perform genomic or proteomic analysis to identify mutations or expression changes in other components of the CRL4-CRBN complex (e.g., CUL4A, DDB1, RBX1) or in deubiquitinating enzymes (DUBs). | Investigate inhibitors of overexpressed DUBs as a potential combination therapy. |
| Upregulation of the Target Protein | Quantify the expression level of the target protein in resistant cells. | A more potent PROTAC or a higher dose may be required to overcome target overexpression. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of a this compound based PROTAC to use in my experiments?
A1: The optimal concentration is highly dependent on the specific PROTAC and the cell line being used. It is crucial to perform a dose-response curve, typically ranging from picomolar to micromolar concentrations, to identify the concentration that gives maximal degradation. Be aware of the "hook effect," where higher concentrations can lead to decreased degradation due to the formation of non-productive binary complexes.[1]
Q2: How can I confirm that my this compound based PROTAC is forming a ternary complex with the target protein and CRBN?
A2: You can use co-immunoprecipitation (Co-IP) to pull down the E3 ligase (CRBN) and blot for the target protein. A successful Co-IP will show the presence of the target protein in the CRBN immunoprecipitate only in the presence of the PROTAC. Other biophysical methods like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can also be used to quantify the formation and stability of the ternary complex.
Q3: What are the recommended storage conditions for this compound and this compound based PROTACs?
A3: this compound should be stored at -20°C for the short term and -80°C for the long term. For this compound based PROTACs, it is recommended to store them as a solid at -20°C or as a stock solution in a suitable solvent (e.g., DMSO) at -80°C. Avoid repeated freeze-thaw cycles.
Q4: My cell line seems to be resistant to this compound based therapies. What should I check first?
A4: The first step is to verify the expression of Cereblon (CRBN) in your cell line. CRBN is essential for the activity of this compound based PROTACs. You can check CRBN protein levels by Western blot. If CRBN expression is low or absent, the therapy will likely be ineffective.
Q5: Can mutations in the target protein lead to resistance?
A5: While less common for PROTACs compared to traditional inhibitors, mutations in the target protein that prevent the PROTAC from binding can lead to resistance. Sequencing the target protein in resistant clones can identify such mutations.
Experimental Protocols
Key Experiment: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein induced by a this compound based PROTAC.
Materials:
-
Cell line of interest
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the this compound based PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify band intensities and normalize the target protein levels to the loading control.
-
Compare the levels of the target protein in treated samples to the vehicle control to determine the extent of degradation.
-
Visualizations
Caption: this compound mediated target protein degradation pathway.
References
TD-106 solubility and formulation issues
Welcome to the technical support center for TD-106, a potent and selective Cereblon (CRBN) modulator utilized in targeted protein degradation research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of this compound, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator of Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. By binding to CRBN, this compound can induce the degradation of specific target proteins, making it a valuable tool for research in targeted protein degradation.[1] The CRL4-CRBN complex facilitates the ubiquitination of these neo-substrates, marking them for degradation by the proteasome.[2][3] This mechanism is central to the therapeutic potential of immunomodulatory drugs (IMiDs) and other CRBN-targeting compounds.[4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C in a dry, dark environment. Stock solutions, typically prepared in DMSO, can be stored at -20°C for up to 3 months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: In which solvents is this compound soluble?
A3: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). While comprehensive solubility data in other common laboratory solvents is limited, the provided formulation protocols suggest it has poor aqueous solubility.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This is a common issue with hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs because the compound is poorly soluble in the aqueous environment of the cell culture media once the DMSO concentration is diluted.
Potential Causes and Solutions:
-
High Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Recommended Solution: Decrease the final working concentration of this compound. It is advisable to perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
-
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Recommended Solution: Always use pre-warmed (37°C) cell culture media for dilutions.[5]
-
Experimental Workflow to Troubleshoot Precipitation:
Issue 2: Inconsistent Results in Protein Degradation Assays
Question: I am using this compound in a Western Blotting experiment to show degradation of my target protein, but the results are inconsistent. What could be the issue?
Answer: Inconsistent protein degradation can stem from several factors, including compound stability, cell handling, and the Western Blotting protocol itself.
Potential Causes and Solutions:
-
Compound Instability in Media: this compound, like many small molecules, may have limited stability in aqueous media over extended incubation times.
-
Recommended Solution: Prepare fresh dilutions of this compound in media for each experiment. Avoid storing diluted solutions.
-
-
Cellular Health and Confluency: The efficiency of protein degradation can be influenced by the health and confluency of your cells.
-
Recommended Solution: Ensure your cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density and confluency for all experiments.
-
-
Lysate Preparation: Inefficient lysis or protein degradation during sample preparation can lead to variable results.
-
Recommended Solution: Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the lysis procedure and store lysates at -80°C if not used immediately.
-
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL (457.45 mM) | Use newly opened DMSO as it can be hygroscopic. |
Table 2: this compound Formulation Protocols for In Vivo Studies
| Protocol | Formulation Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.15 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.15 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate tube, add the required volume of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is formed.
-
Finally, add saline to the desired final volume and mix well.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Protocol 2: Preparation of this compound Formulation (DMSO/SBE-β-CD)
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate tube, prepare a 20% solution of SBE-β-CD in saline.
-
Add the this compound/DMSO stock solution to the SBE-β-CD solution and mix thoroughly until a clear solution is obtained.
Signaling Pathway
Cereblon (CRBN) E3 Ligase Signaling Pathway
This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and a neosubstrate protein. This proximity allows for the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
TD-106 Treatment Protocols: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining TD-106 treatment protocols. The information is designed to address specific issues that may be encountered during experiments involving this novel cereblon (CRBN) modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel immunomodulatory drug (IMiD) analog that functions as a cereblon (CRBN) modulator.[1] Its primary mechanism of action involves binding to the CRBN E3 ubiquitin ligase complex. This binding event induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors IKZF1 and IKZF3.[2]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily utilized in the field of targeted protein degradation. It can be used as a standalone agent to induce the degradation of neosubstrates like IKZF1/3, which has shown anti-myeloma activity. More commonly, it serves as a CRBN-recruiting ligand in the design of Proteolysis Targeting Chimeras (PROTACs).[1][3] These bifunctional molecules link this compound to a ligand for a specific protein of interest, thereby targeting that protein for degradation.
Q3: How should this compound be prepared and stored?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a common vehicle is a solution of 20% PEG 400 and 3% Tween 80 in phosphate-buffered saline (PBS). Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years, protected from light and moisture.[4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4]
Q4: Can this compound be used to degrade proteins other than IKZF1/3?
A4: On its own, this compound's direct degradation activity is specific to CRBN neosubstrates like IKZF1/3. To degrade other proteins, this compound must be incorporated into a PROTAC. This involves chemically linking this compound to a ligand that specifically binds to the protein of interest. For example, this compound has been successfully used in PROTACs to degrade the Androgen Receptor (AR) and BRD4.[1][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low degradation of target protein (when using a this compound based PROTAC) | Suboptimal linker between this compound and the target protein ligand. | The position of the linker on the this compound scaffold is critical for degradation efficiency.[1][7] Consider synthesizing and testing PROTACs with the linker attached at different positions (e.g., 5-, 6-, or 7-position) of the this compound scaffold. The 6-position has been shown to be effective for AR degradation.[1] |
| High concentrations of the PROTAC leading to the "hook effect". | The "hook effect" can occur when high PROTAC concentrations prevent the formation of a stable ternary complex (PROTAC-target-E3 ligase). Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation. | |
| Low expression of CRBN in the cell line. | CRBN is essential for the activity of this compound and this compound based PROTACs. Verify the expression level of CRBN in your experimental cell line using techniques like Western blotting or qPCR. If CRBN expression is low, consider using a different cell line or a system with inducible CRBN expression. | |
| Inconsistent results in cell viability/cytotoxicity assays | Issues with compound solubility or stability in culture media. | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and consistent across all treatments. Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Cell line resistance. | Some cell lines may exhibit intrinsic or acquired resistance to immunomodulatory agents. Consider testing a panel of different cell lines to find a sensitive model. | |
| Unexpected off-target effects | Degradation of other CRBN neosubstrates. | While this compound is a specific CRBN modulator, it can still induce the degradation of endogenous CRBN substrates. Perform proteomic studies to identify any unintended protein degradation and assess the potential impact on your experimental system. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and PROTACs utilizing the this compound scaffold, as reported in the literature.
| Compound | Target | Cell Line | Parameter | Value | Reference |
| This compound | Cell Proliferation | NCI-H929 (Multiple Myeloma) | CC50 | 0.039 µM | [4] |
| TD-802 (AR PROTAC) | Androgen Receptor (AR) | LNCaP (Prostate Cancer) | DC50 | 12.5 nM | [1][7] |
| TD-802 (AR PROTAC) | Androgen Receptor (AR) | LNCaP (Prostate Cancer) | Dmax | 93% | [1][7] |
| TD-428 (BRD4 PROTAC) | BRD4 | 22Rv1 (Prostate Cancer) | DC50 | 0.32 nM | [6] |
-
CC50: Half-maximal cytotoxic concentration.
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of degradation.
Experimental Protocols
Protocol 1: In Vitro IKZF1/3 Degradation Assay
This protocol describes how to assess the ability of this compound to induce the degradation of IKZF1 and IKZF3 in a multiple myeloma cell line.
Materials:
-
NCI-H929 multiple myeloma cells
-
This compound
-
DMSO
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture NCI-H929 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Seed the cells at an appropriate density. Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Treat the cells with increasing concentrations of this compound (e.g., 1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against IKZF1, IKZF3, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control. Compare the protein levels in the this compound-treated samples to the vehicle control to determine the extent of degradation.
Protocol 2: Cell Viability Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
NCI-H929 cells (or other relevant cell line)
-
This compound
-
DMSO
-
Complete culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed NCI-H929 cells into a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium.
-
Treatment: Add the diluted this compound to the appropriate wells. Include wells with vehicle control (DMSO) and wells with medium only (background control).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells (representing 100% viability). Plot the cell viability against the log of the this compound concentration and calculate the CC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound in inducing the degradation of IKZF1/3.
Caption: Experimental workflow of a this compound based PROTAC for targeted protein degradation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of TD-106 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity associated with TD-106 PROTACs during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, offering potential causes and actionable solutions.
Question: We are observing high cytotoxicity at concentrations required for effective target degradation. What are the likely causes and how can we mitigate this?
Answer:
High cytotoxicity at effective concentrations is a common challenge. The potential causes can be broadly categorized as on-target toxicity, off-target toxicity, or experimental artifacts. Here are the potential causes and solutions:
-
On-Target Toxicity: The degradation of the intended target protein by this compound may itself be inducing cell death (e.g., apoptosis or cell cycle arrest), which could be the desired therapeutic effect in certain contexts.[1]
-
Off-Target Toxicity: The this compound molecule may be degrading proteins other than the intended target.[1] This can occur if the ligands have affinities for other proteins.
-
Ligand-Specific Effects: The individual small molecules that bind to the target protein or the E3 ligase may have inherent cytotoxic activity, independent of protein degradation.[1]
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which can inhibit the formation of the productive ternary complex and may increase off-target toxicity.[2][3]
-
Experimental Conditions: Factors such as high concentrations of solvents (e.g., DMSO), prolonged incubation times, or unhealthy cell cultures can contribute to cell death.[1]
Recommended Actions:
-
Optimize Concentration and Incubation Time:
-
Differentiate On-Target vs. Off-Target Effects:
-
Use control molecules, such as an inactive epimer of the E3 ligase ligand that cannot bind to the E3 ligase. If this control is not cytotoxic, it suggests the toxicity is dependent on E3 ligase engagement.[1]
-
Test the target-binding and E3 ligase-binding small molecules separately to assess their individual cytotoxic effects.[1]
-
If available, use a cell line where the target protein has been knocked out or knocked down (e.g., via CRISPR or shRNA). Lack of cytotoxicity in these cells strongly points to on-target toxicity.[1]
-
-
Confirm Mechanism of Cell Death:
-
Use assays like the Caspase-Glo 3/7 assay to determine if the observed cytotoxicity is due to apoptosis. An increase in caspase activity would confirm this pathway.[4]
-
Question: How can we definitively distinguish between on-target and off-target cytotoxicity of this compound?
Answer:
A systematic approach using a series of control experiments is crucial to dissect the source of cytotoxicity.
Troubleshooting Workflow for Cytotoxicity:
References
Validation & Comparative
TD-106 vs. Thalidomide: A Comparative Guide for CRBN Ligand Researchers
For Immediate Release
[City, State] – [Date] – In the rapidly advancing field of targeted protein degradation, the selection of a potent and specific CRBN (Cereblon) E3 ubiquitin ligase ligand is paramount. This guide provides a comprehensive comparison of two prominent CRBN ligands: the established immunomodulatory drug (IMiD) thalidomide and the novel CRBN modulator TD-106. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance based on available experimental data, alongside protocols for key evaluation assays.
Introduction to CRBN Ligands in Targeted Protein Degradation
Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4CRBN).[1][2] Small molecule ligands that bind to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1] This mechanism is the foundation of "molecular glue" degraders and is also harnessed in the design of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that bring a target protein and an E3 ligase into close proximity.[1][3]
Thalidomide and its derivatives, lenalidomide and pomalidomide, are the most well-known CRBN ligands and have been successfully used in the treatment of hematological malignancies.[1][3] Their therapeutic effects are mediated by the degradation of neosubstrates such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[4] this compound is a more recently developed CRBN modulator that has also been shown to induce the degradation of IKZF1 and IKZF3 and is utilized in the development of novel PROTACs.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and thalidomide. It is crucial to note that the data presented here are compiled from different studies and were not obtained from head-to-head comparative experiments. Therefore, direct comparison of absolute values should be approached with caution, as experimental conditions can significantly influence results.
Table 1: CRBN Binding Affinity
| Ligand | Assay Type | Kd / IC50 | Source |
| This compound | Not Publicly Available | Not Publicly Available | - |
| Thalidomide | Competitive Elution Assay | ~250 nM (Kd) | [5] |
| (S)-thalidomide | Competitive Elution Assay | ~10-fold stronger binding than (R)-enantiomer | |
| Isothermal Titration Calorimetry (ITC) | 19 µM (KD) against CRBN-TBD | [6] | |
| Isothermal Titration Calorimetry (ITC) | 0.64 µM (KD) against full-length CRBN-DDB1 | [6] |
Table 2: Neosubstrate Degradation Efficacy
| Ligand | Target Protein | Cell Line | DC50 / CC50 | Dmax | Source |
| This compound | IKZF1/3 | NCI-H929 | Not specified | Not specified | |
| (Cell Proliferation) | NCI-H929 | 0.039 µM (CC50) | Not applicable | ||
| Thalidomide | SALL4 | H9 hESC | Dose-dependent decrease | Not specified | |
| IKZF1/3 | MM1S | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
The interaction of CRBN ligands with the CRL4CRBN E3 ligase complex initiates a cascade of events leading to the degradation of specific neosubstrates. The diagrams below, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating CRBN ligands.
Caption: CRBN E3 Ubiquitin Ligase Pathway with Ligand Binding.
Caption: Experimental Workflow for Evaluating CRBN Ligands.
Detailed Experimental Protocols
CRBN Binding Affinity Assay: Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the binding affinity of small molecules to CRBN using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant human CRBN protein (or CRBN-DDB1 complex).
-
Test compounds (this compound, thalidomide) dissolved in an appropriate solvent (e.g., DMSO).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a freshly prepared mixture of EDC and NHS.
-
Inject the CRBN protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the analyte solutions sequentially over the reference and ligand-immobilized flow cells, starting from the lowest concentration.
-
Allow for sufficient association and dissociation times.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound analyte between injections.
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protein Degradation Assay: Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a CRBN ligand.
Materials:
-
Cell line expressing the target protein (e.g., NCI-H929 for IKZF1/3).
-
Cell culture medium and supplements.
-
Test compounds (this compound, thalidomide).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Conclusion
Both this compound and thalidomide are effective CRBN ligands that can induce the degradation of clinically relevant neosubstrates. While thalidomide is a well-established molecule with a wealth of available data, this compound represents a newer generation of CRBN modulators with potential for the development of highly potent and selective protein degraders. The lack of direct comparative studies highlights the need for future research to perform side-by-side evaluations to definitively determine the relative potency and efficacy of these two important research tools. The protocols and pathway information provided in this guide are intended to facilitate such investigations and aid researchers in the selection and characterization of CRBN ligands for their specific targeted protein degradation applications.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to TD-106 and Other E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the selection of an appropriate E3 ubiquitin ligase ligand is a critical determinant of the success of a proteolysis-targeting chimera (PROTAC). This guide provides an objective comparison of TD-106, a novel Cereblon (CRBN) E3 ligase ligand, with other well-established CRBN ligands such as pomalidomide, thalidomide, and lenalidomide. This comparison is supported by available experimental data to aid researchers in making informed decisions for their TPD strategies.
Overview of this compound and Other CRBN Ligands
This compound is a novel, potent modulator of the CRBN E3 ubiquitin ligase.[1] It has demonstrated superior efficacy in mediating the degradation of certain neosubstrates compared to earlier generation immunomodulatory drugs (IMiDs). Like other CRBN ligands, this compound functions by redirecting the substrate specificity of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is central to the action of molecular glues and is harnessed in the design of PROTACs.
Pomalidomide, thalidomide, and lenalidomide are well-characterized IMiDs that also bind to CRBN and are widely used in the development of PROTACs. They have a proven track record in both research and clinical settings for their ability to induce the degradation of specific proteins, most notably the transcription factors IKZF1 and IKZF3.[2][3][4]
Quantitative Performance Comparison
The efficacy of an E3 ligase ligand is determined by several factors, including its binding affinity to the E3 ligase and its efficiency in promoting the degradation of a target protein. The following table summarizes key quantitative data for this compound and other prominent CRBN ligands.
| Ligand | E3 Ligase | Binding Affinity (Kd) to CRBN | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| This compound | CRBN | Not explicitly reported | IKZF1/3 | More potent than pomalidomide | Not explicitly reported | NCI-H929 |
| Pomalidomide | CRBN | ~157 nM[5] | IKZF1/3 | ~nM range | >90% | MM.1S |
| Thalidomide | CRBN | ~250 nM[5] | IKZF1/3 | ~µM range | Not always specified | Various |
| Lenalidomide | CRBN | ~178 nM - 1.9 µM[5][6] | IKZF1/3 | ~µM range | Not always specified | MM.1S |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of E3 ligase ligands. Below are representative protocols for key experiments used to characterize ligands like this compound.
CRBN Binding Affinity Assay (Thermal Shift Assay)
A thermal shift assay, or differential scanning fluorimetry, is a common method to assess the binding of a ligand to a protein by measuring the change in the protein's thermal stability upon ligand binding.
Principle: Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
Protocol:
-
Protein and Ligand Preparation:
-
Recombinant human CRBN protein is purified.
-
This compound and other ligands are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, prepare reactions containing the CRBN protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Add the test ligand over a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Add SYPRO Orange dye to a final concentration of 5X.
-
The final reaction volume is typically 20-25 µL.
-
-
Data Acquisition:
-
The plate is placed in a real-time PCR instrument.
-
The temperature is gradually increased from 25°C to 95°C at a rate of 0.5-1.0°C per minute.
-
Fluorescence is measured at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation. The Tm is the temperature at which 50% of the protein is unfolded.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the ligand-treated sample. A significant positive ΔTm indicates ligand binding.
-
IKZF1/3 Degradation Assay (Western Blot)
This assay quantifies the reduction in the levels of the target proteins IKZF1 and IKZF3 in cells treated with the E3 ligase ligand.
Principle: Western blotting uses specific antibodies to detect the amount of a particular protein in a cell lysate. A decrease in the protein band intensity corresponds to protein degradation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line, such as the multiple myeloma cell line NCI-H929 or MM.1S, which endogenously express IKZF1 and IKZF3.
-
Treat the cells with various concentrations of this compound or other ligands for a specified period (e.g., 4, 8, 12, or 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to equal concentrations and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the IKZF1 and IKZF3 bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved) by plotting the degradation percentage against the ligand concentration.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can provide a clearer understanding of the mechanism of action and evaluation of E3 ligase ligands.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: A typical experimental workflow for evaluating an E3 ligase ligand.
Conclusion
This compound represents a significant advancement in the development of CRBN-recruiting ligands for targeted protein degradation. Its enhanced potency in degrading key therapeutic targets like IKZF1/3 positions it as a promising tool for the development of novel PROTACs. While a direct comparison of binding affinity with established IMiDs is pending publicly available data, its cellular activity demonstrates a clear advantage. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation and comparison of this compound and other E3 ligase ligands, enabling researchers to select the most suitable candidates for their drug discovery programs.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of the Novel CRBN Modulator TD-106: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TD-106, a novel Cereblon (CRBN) modulator, with established CRBN ligands such as thalidomide, lenalidomide, and pomalidomide. The focus is on the validation of target engagement, a critical step in drug discovery and development. We present available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to Cereblon (CRBN) and Target Engagement
Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). It plays a pivotal role in the ubiquitin-proteasome system by targeting specific proteins for degradation.[1] Small molecules that modulate CRBN activity, such as the immunomodulatory drugs (IMiDs) thalidomide and its analogs, have significant therapeutic effects, particularly in oncology.[2] These molecules act as "molecular glues," inducing the degradation of neo-substrates not typically targeted by the native E3 ligase complex.[1]
This compound is a novel CRBN modulator designed for use in targeted protein degradation, often as a component of Proteolysis Targeting Chimeras (PROTACs).[3] Validating that a compound like this compound directly binds to and engages its intended target, CRBN, is fundamental to understanding its mechanism of action and advancing its development. Target engagement can be assessed through a variety of direct and indirect methods.[4]
Comparison of this compound with Alternative CRBN Modulators
This compound is compared here with the well-characterized CRBN modulators thalidomide, lenalidomide, and pomalidomide. While direct binding affinity data for this compound to CRBN is not yet publicly available, its functional engagement with CRBN has been demonstrated through its ability to induce the degradation of the transcription factors IKZF1 and IKZF3 and its anti-proliferative activity in multiple myeloma cells.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note the different types of measurements (binding affinity vs. cellular effect) when comparing these values.
| Compound | Target | Assay Type | Value | Reference |
| This compound | CRBN (indirect) | Cell Proliferation (CC50) | 0.039 µM (NCI-H929 cells) | [4] |
| Thalidomide | CRBN | Competitive Titration (Ki) | ~250 nM | [5] |
| Lenalidomide | CRBN | Competitive Titration (Ki) | ~178 nM | [5] |
| Lenalidomide | CRBN-DDB1 complex | Isothermal Titration Calorimetry (Kd) | 0.64 µM | |
| Pomalidomide | CRBN | Competitive Titration (Ki) | ~157 nM | [5] |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: this compound Mediated Protein Degradation Pathway.
Figure 2: Isothermal Titration Calorimetry (ITC) Workflow.
Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of a ligand binding to its target protein.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CRBN protein (or the CRBN-DDB1 complex for higher affinity measurements).
-
Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Dissolve this compound in the same final dialysis buffer to avoid buffer mismatch effects. The ligand concentration in the syringe should be 10-15 times the protein concentration in the cell.
-
-
ITC Measurement:
-
Load the CRBN solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.
-
A control experiment titrating the ligand into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., a multiple myeloma cell line like NCI-H929) to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Denaturation:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CRBN in each sample by Western blotting using a CRBN-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble CRBN as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Competitive Cellular Target Engagement Assay
Objective: To indirectly measure the binding of a non-PROTAC CRBN ligand by its ability to compete with a known CRBN-based PROTAC and prevent the degradation of the PROTAC's target protein.
Methodology:
-
Cell Culture and Treatment:
-
Use a cell line where a known CRBN-based PROTAC induces robust degradation of a specific target protein (e.g., a BRD4-degrading PROTAC in a relevant cancer cell line).
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 1 hour).
-
Add a fixed concentration of the CRBN-based PROTAC and incubate for a time sufficient to induce target degradation (e.g., 4-24 hours).
-
-
Protein Level Analysis:
-
Lyse the cells and quantify the levels of the target protein (e.g., BRD4) by Western blotting or an in-cell ELISA.
-
-
Data Analysis:
-
Determine the extent to which this compound pre-treatment rescues the degradation of the target protein. A dose-dependent rescue indicates that this compound is competing with the PROTAC for binding to CRBN.
-
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. For a novel CRBN modulator like this compound, a multi-faceted approach employing both biophysical and cell-based assays is crucial. While direct quantitative binding data for this compound is still emerging, its demonstrated ability to induce the degradation of known CRBN neo-substrates provides strong evidence of its engagement with the target. The experimental protocols detailed in this guide offer a robust framework for researchers to further characterize this compound and compare its performance with established CRBN modulators, thereby facilitating its progression as a potential therapeutic agent.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of TD-106 Based Androgen Receptor Degraders for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for castration-resistant prostate cancer (CRPC) is continually evolving, with a significant focus on overcoming resistance to conventional androgen receptor (AR) antagonists. A promising approach that has emerged is the targeted degradation of the AR protein using Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of AR degraders, with a specific focus on those utilizing the novel cereblon (CRBN) E3 ligase binder, TD-106. The performance of the this compound-based degrader, TD-802, is compared with other prominent AR degraders in clinical development, namely ARV-110 and ARV-766.
Performance Comparison of AR Degraders
The efficacy of PROTAC AR degraders is primarily evaluated by their ability to induce the degradation of the AR protein in cancer cells. Key performance indicators include the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% of the maximum protein degradation, and the maximum percentage of degradation (Dmax). The following tables summarize the available preclinical data for TD-802, ARV-110, and ARV-766 in various prostate cancer cell lines.
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Binder | Source |
| TD-802 | LNCaP | 12.5 | 93 | This compound (CRBN) | [1] |
| ARV-110 | VCaP | ~1 | >90 | CRBN | [2] |
| LNCaP | Not specified | >95 | CRBN | [3] | |
| ARV-766 | VCaP | <1 | >90 | CRBN | [4][5] |
Table 1: Comparative In Vitro Degradation Efficacy of AR PROTACs. This table highlights the potent degradation capabilities of TD-802, ARV-110, and ARV-766 in different prostate cancer cell lines.
Pharmacokinetic Properties
The in vivo efficacy of a drug is critically dependent on its pharmacokinetic profile. Preclinical studies in mice provide initial insights into the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
| Degrader | Animal Model | Administration Route | Key Findings | Source |
| TD-802 | Mice | Not specified | Good liver microsomal stability and in vivo pharmacokinetic properties. Effectively inhibited tumor growth in a xenograft study. | [1] |
| ARV-110 | Mice | Oral | Orally bioavailable. | [2] |
| ARV-766 | Mice | Oral | Orally bioavailable. | [4][5] |
Table 2: Summary of Preclinical Pharmacokinetic Data. This table provides an overview of the in vivo characteristics of the compared AR degraders.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following is a standard protocol for assessing AR protein degradation via Western blotting.
Western Blot Protocol for Androgen Receptor Degradation
This protocol outlines the steps to quantify the degradation of the androgen receptor in prostate cancer cell lines following treatment with AR degraders.
1. Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media until they reach 70-80% confluency.
-
Cells are then treated with varying concentrations of the AR degrader (e.g., TD-802, ARV-110, ARV-766) or a vehicle control (like DMSO) for a specified duration (e.g., 24 hours).
2. Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the androgen receptor. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
6. Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent or fluorescent detection system.
-
The intensity of the bands corresponding to the AR is quantified and normalized to the loading control. The percentage of AR degradation is calculated relative to the vehicle-treated control.[6][7][8][9][10]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these AR degraders is through the PROTAC technology, which hijacks the cell's natural protein disposal system. The androgen receptor signaling pathway is a critical driver of prostate cancer progression, and its disruption is the therapeutic goal.
References
- 1. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
Comparative Analysis of TD-106: A Novel Cereblon Modulator
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TD-106, a novel cereblon (CRBN) modulator, with established immunomodulatory drugs (IMiDs). The information presented is based on available experimental data to assist in the evaluation of its potential in targeted protein degradation.
This compound is a novel, potent cereblon (CRBN) modulator designed for targeted protein degradation. As a new iteration in the class of immunomodulatory drugs (IMiDs), it holds promise for applications in oncology and other therapeutic areas. This guide offers a comparative overview of this compound's performance against well-established CRBN modulators like thalidomide, lenalidomide, and pomalidomide, focusing on binding affinity and cellular activity.
Comparison of Binding Affinity and Cellular Activity
Direct, experimentally determined binding affinity data (Kd or Ki) for this compound to CRBN is not yet widely available in the public domain. However, its biological activity has been characterized. The 50% cytotoxic concentration (CC50) of this compound against the NCI-H929 multiple myeloma cell line has been reported as 0.039 µM[1]. This indicates potent downstream effects resulting from CRBN modulation.
For a comprehensive comparison, the binding affinities of established CRBN modulators are presented below. These values, obtained from various studies, provide a benchmark for evaluating the potential of novel modulators like this compound.
| Compound | Binding Affinity (Kd/Ki) to CRBN | Cell-Based Activity (CC50/IC50) | Assay Method for Binding Affinity |
| This compound | Data not publicly available | 0.039 µM (CC50, NCI-H929 cells)[1] | Not applicable |
| Thalidomide | ~250 nM (Ki)[2] | ~2 µM (IC50, U266 cells)[3] | Competitive Titration[2] |
| Lenalidomide | ~178 nM (Ki)[2], 0.64 µM (Kd)[4][5] | ~2 µM (IC50, U266 cells)[3] | Competitive Titration[2], ITC[4][5] |
| Pomalidomide | ~157 nM (Ki)[2], 1.2 - 3 µM (IC50)[6] | ~2 µM (IC50, U266 cells)[3] | Competitive Titration[2], Competitive Binding Assay[6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of CRBN Modulators
This compound, like other IMiDs, functions by binding to the CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment of neo-substrates, such as the lymphoid transcription factors IKZF1 and IKZF3. The subsequent ubiquitination of these neo-substrates targets them for degradation by the proteasome. This degradation cascade is central to the anti-myeloma and immunomodulatory effects of these compounds.
Caption: Signaling pathway of this compound and other CRBN modulators.
Experimental Workflow for Competitive Binding Assay
The binding affinity of CRBN modulators is often determined using a competitive binding assay. This method measures the ability of a test compound (e.g., this compound) to displace a known, often fluorescently labeled, ligand from the CRBN binding pocket.
Caption: General workflow for a competitive binding assay.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of CRBN modulators. Below are generalized methodologies for key assays.
Competitive Binding Assay (Fluorescence Polarization)
This assay measures the binding of a small molecule to a protein by detecting changes in the polarization of emitted light from a fluorescent probe.
-
Reagent Preparation :
-
Recombinant human CRBN protein is diluted to a final concentration in the low nanomolar range in the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).
-
A fluorescently labeled tracer ligand that binds to CRBN is prepared at a concentration close to its Kd.
-
The test compound (this compound) and reference compounds (thalidomide, lenalidomide, pomalidomide) are serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure :
-
In a 384-well microplate, the CRBN protein, fluorescent tracer, and varying concentrations of the test/reference compounds are added.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
-
Data Acquisition and Analysis :
-
Fluorescence polarization is measured using a suitable plate reader.
-
The data are plotted as fluorescence polarization versus the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.[7]
-
Cell Proliferation Assay (e.g., WST-1 or CellTiter-Glo®)
This assay determines the effect of a compound on the proliferation of cancer cell lines.
-
Cell Culture :
-
NCI-H929 multiple myeloma cells are cultured in appropriate media and conditions.
-
-
Assay Procedure :
-
Cells are seeded into 96-well plates at a predetermined density.
-
The cells are treated with serial dilutions of this compound or reference compounds for a specified duration (e.g., 72 hours).[1]
-
-
Data Acquisition and Analysis :
-
A cell proliferation reagent (e.g., WST-1 or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The data are normalized to the vehicle control and plotted against the logarithm of the compound concentration.
-
The CC50 value, the concentration at which cell growth is inhibited by 50%, is calculated.[1]
-
Western Blotting for IKZF1/3 Degradation
This technique is used to quantify the degradation of specific proteins following compound treatment.
-
Cell Treatment and Lysis :
-
NCI-H929 cells are treated with this compound or reference compounds at various concentrations for a defined time period.
-
After treatment, cells are harvested and lysed to extract total protein.
-
-
SDS-PAGE and Western Blotting :
-
Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis :
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the protein bands is quantified, and the levels of IKZF1 and IKZF3 are normalized to the loading control to determine the extent of degradation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Evaluating the Specificity of TD-106: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a molecule is paramount to its successful application. This guide provides a comparative analysis of TD-106, a novel Cereblon (CRBN) modulator, against established alternatives, supported by available experimental data and detailed methodologies.
This compound has emerged as a valuable ligand for inducing targeted protein degradation through the formation of proteolysis-targeting chimeras (PROTACs). Its efficacy is contingent on its specific binding to the E3 ubiquitin ligase Cereblon (CRBN). This guide delves into the specificity of this compound, comparing it with well-established CRBN modulators such as thalidomide, lenalidomide, and pomalidomide. While direct quantitative binding affinity data for this compound to CRBN is not publicly available, its functional activity in cellular contexts provides a basis for a qualitative assessment of its specificity.
Comparative Analysis of CRBN Modulators
The following table summarizes the available quantitative data for this compound and its key alternatives. It is important to note that the data for this compound is derived from the downstream effects of PROTACs incorporating this molecule, rather than direct binding assays.
| Molecule | Target | Assay Type | Value | Cell Line | Notes |
| This compound (as part of TD-802 PROTAC) | Androgen Receptor (AR) | Degradation Concentration 50% (DC50) | 12.5 nM | LNCaP | Demonstrates functional engagement of CRBN to induce degradation. |
| This compound | NCI-H929 cells | Cell Viability (CC50) | 0.039 µM | NCI-H929 | Indicates cellular activity, which is dependent on CRBN engagement. |
| Lenalidomide | CRBN | Dissociation Constant (Kd) | ~178 nM | N/A | Direct binding affinity to the CRBN-DDB1 complex.[1] |
| Pomalidomide | CRBN | Dissociation Constant (Kd) | ~157 nM | N/A | Direct binding affinity to the CRBN-DDB1 complex.[1] |
| Thalidomide | CRBN | Dissociation Constant (Kd) | ~250 nM | N/A | Direct binding affinity to the CRBN-DDB1 complex.[1] |
| Lenalidomide | CRBN | IC50 | 2.694 µM | N/A | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[2] |
Understanding the Mechanism of Action
This compound, like other CRBN modulators, acts as a "molecular glue" to recruit target proteins to the CRBN E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The specificity of this process is twofold: the specificity of the CRBN modulator for CRBN and the specificity of the linked molecule in the PROTAC for the target protein.
Figure 1. Workflow of this compound-based PROTAC-mediated protein degradation.
Experimental Protocols for Specificity Evaluation
To rigorously evaluate the specificity of a CRBN modulator like this compound, a combination of biochemical and cellular assays is recommended.
CRBN Binding Affinity Assays
These assays directly measure the binding interaction between the compound and CRBN.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This competitive assay measures the displacement of a fluorescently labeled CRBN ligand by the test compound. A decrease in the FRET signal indicates binding of the test compound to CRBN.
-
Fluorescence Polarization (FP) Assay: This method measures the change in the polarization of fluorescent light emitted from a labeled CRBN ligand upon binding to the larger CRBN protein. Displacement of the labeled ligand by a test compound results in a decrease in fluorescence polarization.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a thermodynamic profile of the interaction, including the dissociation constant (Kd).
Figure 2. Generalized workflow for in vitro CRBN binding assays.
Cellular Target Engagement Assays
These assays confirm that the compound binds to CRBN within a cellular environment.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of a test compound to a NanoLuc® luciferase-tagged target protein in live cells.
Off-Target Profiling using Quantitative Proteomics
To assess the broader specificity of a CRBN modulator, unbiased proteomic approaches are employed.
-
Affinity-Purification Mass Spectrometry (AP-MS): This method uses a tagged version of the compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): SILAC-based quantitative proteomics can be used to compare the proteome of cells treated with the compound to untreated cells, identifying proteins whose abundance is altered.
Figure 3. A simplified workflow for identifying off-target proteins.
Conclusion
This compound is a functionally active CRBN modulator that has demonstrated efficacy in mediating the degradation of target proteins when incorporated into PROTACs. While a direct quantitative comparison of its binding affinity to CRBN against established immunomodulatory drugs like lenalidomide and pomalidomide is currently limited by the lack of publicly available data, its demonstrated cellular activity suggests a requisite level of specificity for CRBN.
For a comprehensive evaluation of this compound's specificity, researchers are encouraged to perform direct binding assays and unbiased off-target profiling studies. The experimental protocols outlined in this guide provide a robust framework for such an investigation. A thorough understanding of the specificity of this compound will be crucial for its continued development and application in the field of targeted protein degradation.
References
A Preclinical Head-to-Head: Unpacking the Efficacy of TD-106 and Lenalidomide in Multiple Myeloma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of TD-106 and the established therapeutic, lenalidomide. Both compounds are potent modulators of the E3 ubiquitin ligase Cereblon (CRBN), a key player in the targeted degradation of proteins implicated in cancer pathogenesis.
This comparison synthesizes available preclinical data to illuminate the similarities and distinctions in their anti-myeloma activity, focusing on in vitro potency, in vivo tumor growth inhibition, and the underlying molecular mechanisms. Detailed experimental protocols for the key assays are provided to support further research and validation.
At a Glance: Preclinical Efficacy of this compound vs. Lenalidomide
| Parameter | This compound | Lenalidomide |
| Mechanism of Action | Cereblon (CRBN) E3 Ligase Modulator | Cereblon (CRBN) E3 Ligase Modulator |
| Primary Targets for Degradation | Ikaros (IKZF1), Aiolos (IKZF3) | Ikaros (IKZF1), Aiolos (IKZF3) |
| In Vitro Potency (NCI-H929 Cell Line) | CC50: 0.039 µM | IC50: ~3.28 µM (values in the low micromolar range reported)[1][2][3] |
| In Vivo Efficacy | Demonstrated anti-myeloma activity in a TMD-8 xenograft model. | Established anti-myeloma activity in various xenograft models. |
Delving into the Mechanism of Action: A Shared Pathway
Both this compound and lenalidomide exert their anti-cancer effects through a novel mechanism of action: the modulation of the CRBN E3 ubiquitin ligase complex. By binding to CRBN, these molecules effectively "hijack" the cell's protein disposal system, targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.
In the context of multiple myeloma, the critical neosubstrates for this degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These proteins are essential for the survival and proliferation of myeloma cells. Their degradation disrupts downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Figure 1. Shared mechanism of action for this compound and lenalidomide.
In Vitro Efficacy: A Potency Advantage for this compound
Preclinical data from in vitro studies on the human multiple myeloma cell line NCI-H929 indicates a significant difference in the potency of this compound and lenalidomide.
This compound has been reported to inhibit the proliferation of NCI-H929 cells with a half-maximal cytotoxic concentration (CC50) of 0.039 µM .
In contrast, lenalidomide demonstrates a half-maximal inhibitory concentration (IC50) in the low micromolar range in the same cell line, with one source reporting a specific value of 3.28 µM [1][2][3]. This suggests that this compound is significantly more potent than lenalidomide in this in vitro setting.
In Vivo Efficacy: Evidence from Xenograft Models
In vivo studies using mouse xenograft models have demonstrated the anti-myeloma activity of both compounds.
This compound has shown efficacy in a subcutaneous xenograft model using TMD-8 multiple myeloma cells in SCID mice . While specific quantitative data on tumor growth inhibition from publicly available sources is limited, the studies confirm its anti-myeloma activity in a living organism.
Lenalidomide has been extensively studied in various multiple myeloma xenograft models, consistently demonstrating its ability to inhibit tumor growth and prolong survival.
A direct head-to-head in vivo comparison in the same xenograft model is not yet available in the public domain. Such a study would be crucial for a definitive comparative assessment of their in vivo efficacy.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key experiments are outlined below.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and lenalidomide stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound and lenalidomide in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours under the same conditions.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50/IC50 values.
Figure 2. Workflow for the MTT cell proliferation assay.
Western Blot for IKZF1/IKZF3 Degradation
This technique is used to detect and quantify the degradation of target proteins following drug treatment.
Materials:
-
Multiple myeloma cell lines
-
This compound and lenalidomide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or lenalidomide at various concentrations and time points.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Multiple myeloma cell line (e.g., TMD-8)
-
Matrigel (optional)
-
This compound and lenalidomide formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of multiple myeloma cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound, lenalidomide, or vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion and Future Directions
The available preclinical data suggests that both this compound and lenalidomide are effective in targeting multiple myeloma through the CRBN-mediated degradation of IKZF1 and IKZF3. A notable distinction is the significantly higher in vitro potency of this compound in the NCI-H929 cell line.
While in vivo studies have confirmed the anti-myeloma activity of both compounds, a direct comparative study in a standardized xenograft model is warranted to definitively assess their relative in vivo efficacy. Further investigations into the pharmacokinetic and pharmacodynamic profiles of this compound will also be crucial in its development as a potential therapeutic for multiple myeloma. The detailed experimental protocols provided herein offer a framework for conducting such comparative and further mechanistic studies.
References
- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Severe combined immunodeficiency (SCID) mouse modeling of P-glycoprotein chemosensitization in multidrug-resistant human myeloma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of TD-106
This document provides a comprehensive guide for the safe and compliant disposal of the hypothetical compound TD-106. The following procedures are based on established best practices for hazardous waste management in a laboratory setting and are designed to ensure the safety of all personnel and minimize environmental impact.
Hazard Identification and Waste Characterization
Prior to disposal, it is imperative to fully characterize the waste stream containing this compound. This involves identifying all known hazards associated with the compound and any other constituents in the waste.
Table 1: Hypothetical Hazard Profile for this compound Waste
| Hazard Category | Description | Personal Protective Equipment (PPE) |
| Chemical | Corrosive, Flammable Liquid, Acutely Toxic | Chemical-resistant gloves (Nitrile), Safety Goggles, Flame-retardant lab coat |
| Physical | Volatile | Use in a well-ventilated area or fume hood |
| Health | Irritant (skin and eyes), Potential mutagen | Avoid inhalation and direct contact |
Waste Segregation and Container Selection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal. This compound waste must be collected in a designated, compatible container.
Table 2: Container Selection for this compound Waste
| Waste Type | Container Material | Recommended Size | Labeling Requirements |
| Liquid this compound Waste | High-Density Polyethylene (HDPE) | 4L or 10L | "Hazardous Waste", "Flammable Liquid", "Toxic", "Corrosive", Full Chemical Contents |
| Solid this compound Waste | Lined, sealable drum | 20L | "Hazardous Waste", "Toxic", "Corrosive", Full Chemical Contents |
Step-by-Step Disposal Protocol
The following protocol outlines the process for the accumulation and disposal of this compound waste.
Experimental Protocol: this compound Waste Accumulation
-
Container Preparation: Obtain a clean, designated waste container as specified in Table 2. Ensure the container is free from any residues that could react with this compound.
-
Labeling: Affix a "Hazardous Waste" label to the container. List all constituents, including this compound, solvents, and any other chemicals, with their approximate concentrations.
-
Waste Collection: In a designated fume hood, carefully transfer the this compound waste into the prepared container using a funnel to prevent spills.
-
Secure Closure: Tightly seal the container cap after each addition of waste. Do not leave funnels in the container opening.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA must be a secondary containment unit, properly labeled, and located at or near the point of generation.
-
Full Container Procedure: Once the container is 90% full, submit a waste pickup request to the institution's Environmental Health and Safety (EHS) department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This structured approach ensures that all safety and regulatory requirements are met, fostering a secure laboratory environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
